Chlorzolamide
Description
Properties
IUPAC Name |
5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S2/c9-6-4-2-1-3-5(6)7-11-12-8(15-7)16(10,13)14/h1-4H,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVGOWIIHCUHAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970755 | |
| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5541-92-4 | |
| Record name | Chlorzolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005541924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORZOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1RC4Y1VF0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Dorzolamide on Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of dorzolamide, a topical carbonic anhydrase inhibitor used in the management of glaucoma and ocular hypertension. The following sections detail the molecular interactions, quantitative binding data, relevant experimental methodologies, and the physiological pathways affected by this therapeutic agent.
Core Mechanism of Action
Dorzolamide lowers intraocular pressure (IOP) by inhibiting the enzyme carbonic anhydrase (CA) in the ciliary processes of the eye.[1][2] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] In the ciliary epithelium, the production of bicarbonate ions is a crucial step in the secretion of aqueous humor.[3][4][5] By blocking this enzymatic activity, dorzolamide reduces the formation of bicarbonate ions, which in turn decreases the transport of sodium and fluid into the posterior chamber of the eye. This leads to a reduction in the rate of aqueous humor secretion and consequently, a lowering of intraocular pressure.[1][4][5]
Target Proteins and Binding Affinity
The primary molecular targets of dorzolamide are the various isoenzymes of carbonic anhydrase. Dorzolamide exhibits a high affinity for several key isoforms, with a particularly strong inhibitory effect on carbonic anhydrase II (CA-II), which is abundant in red blood cells and the ciliary processes. It also shows significant inhibition of carbonic anhydrase IV (CA-IV), a membrane-bound isoform also involved in aqueous humor secretion. Its affinity for carbonic anhydrase I (CA-I) is considerably lower.[1][6][7][8]
Quantitative Inhibition Data
The following table summarizes the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of dorzolamide and its N-desethyl metabolite for various human carbonic anhydrase (hCA) isoforms.
| Compound | Isoform | Inhibition Constant (Ki) | IC50 | Reference |
| Dorzolamide | hCA I | 600 nM | [1][7] | |
| Dorzolamide | hCA II | 1.9 nM | 0.18 nM | [1][6][7] |
| Dorzolamide | hCA IV | 31 nM | 6.9 nM | [1][6] |
| Dorzolamide | hCA IX | 45 nM | [9] | |
| Dorzolamide | hCA XII | 5.8 nM | [9] | |
| N-desethyl dorzolamide | hCA I | Modest binding | [8] |
Structural Basis of Inhibition
The interaction between dorzolamide and its primary target, carbonic anhydrase II, has been elucidated through X-ray crystallography. These structural studies reveal that the sulfonamide group of dorzolamide binds to the zinc ion at the active site of the enzyme, displacing the zinc-bound water molecule that is essential for catalysis. The aromatic ring and other functional groups of the dorzolamide molecule form additional hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity, further stabilizing the enzyme-inhibitor complex.
Signaling Pathways and Physiological Effects
The therapeutic effect of dorzolamide is a direct consequence of its inhibition of a key physiological process rather than a classical signaling cascade. The following diagram illustrates the physiological pathway of aqueous humor secretion and the point of intervention by dorzolamide.
Experimental Protocols
The quantitative data and mechanistic understanding of dorzolamide's action are derived from a variety of experimental techniques. Below are descriptions of the key methodologies.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectrophotometry)
This is a common method for determining the inhibition constants of CA inhibitors.
Principle: This assay measures the enzyme's ability to catalyze the hydration of CO2. The reaction produces protons, leading to a change in pH, which is monitored by a pH indicator dye. The rate of this color change is proportional to the enzyme's activity.
Methodology:
-
Reagent Preparation:
-
A buffer solution containing a pH indicator (e.g., phenol red) is prepared.
-
A CO2-saturated solution is prepared by bubbling CO2 gas through water.
-
The carbonic anhydrase enzyme and the inhibitor (dorzolamide) are prepared at various concentrations.
-
-
Assay Procedure:
-
The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO2-saturated solution in a stopped-flow spectrophotometer.
-
The change in absorbance of the pH indicator is monitored over a short time course (milliseconds to seconds).
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the absorbance change.
-
Inhibition constants (Ki) are determined by measuring the reaction rates at different inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics).[9][10][11][12][13]
-
Aqueous Humor Flow Measurement (Fluorophotometry)
This technique is used to assess the in vivo effect of dorzolamide on aqueous humor production.
Principle: A fluorescent tracer (e.g., fluorescein) is introduced into the anterior chamber of the eye. The rate at which the tracer is diluted by the newly secreted, non-fluorescent aqueous humor is measured over time.
Methodology:
-
Tracer Administration: A known amount of fluorescein is administered topically to the eye.
-
Fluorescence Measurement: The concentration of fluorescein in the anterior chamber is measured at regular intervals using a specialized fluorophotometer.
-
Data Analysis: The rate of decrease in fluorescein concentration is used to calculate the rate of aqueous humor flow. This is done before and after the administration of dorzolamide to determine its effect on secretion.
The following diagram outlines the workflow for evaluating a potential carbonic anhydrase inhibitor like dorzolamide.
References
- 1. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Aqueous Humor Circulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Studies on bicarbonate transporters and carbonic anhydrase in porcine non-pigmented ciliary epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology of aqueous humor | PPTX [slideshare.net]
- 5. scispace.com [scispace.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Genesis of a Glaucoma Game-Changer: A Technical Guide to the Discovery and Synthesis of Dorzolamide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of Dorzolamide, a pivotal therapeutic agent in the management of glaucoma. Developed by Merck, Dorzolamide was a pioneering achievement in structure-based drug design, offering a targeted approach to lowering intraocular pressure (IOP) while mitigating the systemic side effects associated with earlier treatments.[1] This guide delves into the intricate details of its chemical synthesis, biological activity, and the clinical data that underscore its therapeutic value.
Discovery and Design: A Structure-Based Approach
The development of Dorzolamide was a direct result of a rational, structure-based drug design strategy. The goal was to create a topical carbonic anhydrase inhibitor that could effectively reduce IOP without the systemic side effects of orally administered predecessors like acetazolamide. By leveraging the three-dimensional atomic structures of carbonic anhydrase, researchers at Merck were able to design a molecule with high specificity and affinity for the target enzyme within the eye.[2]
Dorzolamide is a highly specific inhibitor of carbonic anhydrase II (CA-II), an enzyme crucial for the production of aqueous humor in the ciliary body of the eye.[1][3] It exhibits a 4000-fold higher affinity for CA-II compared to carbonic anhydrase I.[3] This remarkable selectivity is a testament to the power of structure-guided design in modern drug discovery.
Synthesis of Dorzolamide Hydrochloride
The synthesis of Dorzolamide is a multi-step process that has been refined to improve yield and stereoselectivity. Several routes have been described in the scientific literature and patent filings. Below is a generalized protocol based on common synthetic strategies.
Experimental Protocol: Synthesis of Dorzolamide Intermediate
This protocol outlines the synthesis of a key intermediate, (S)-5,6-Dihydro-6-methylthieno[2,3-b]thiopyran-4-one, a crucial building block for Dorzolamide.
Materials and Reagents:
-
Methyl (R)-3-hydroxybutyrate
-
p-Toluenesulfonyl chloride
-
n-Butyllithium
-
Thiophene
-
Oxalyl chloride
-
Dimethylformamide (DMF)
-
Various organic solvents (e.g., tetrahydrofuran, ethyl acetate)
-
Acids and bases for workup and pH adjustment
Procedure:
-
Protection of the hydroxyl group: React methyl (R)-3-hydroxybutyrate with p-toluenesulfonyl chloride to protect the hydroxyl group.
-
Formation of the thiophene intermediate: Treat thiophene with n-butyllithium to form a lithiated intermediate.
-
Esterification: React the lithiated thiophene with the protected methyl ester from step 1.
-
Hydrolysis: Hydrolyze the resulting ester to the corresponding carboxylic acid.
-
Cyclization: Treat the carboxylic acid with oxalyl chloride and DMF to facilitate intramolecular cyclization, forming the desired thienothiopyranone intermediate.[4]
Note: This is a simplified representation. The actual synthesis involves precise control of reaction conditions such as temperature, solvent, and reaction time to optimize yield and purity.[4] Further steps, including amination and sulfonation, are required to complete the synthesis of Dorzolamide.
A more detailed, stereoselective synthesis of a key Dorzolamide intermediate, (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide, has also been described, involving a stereoselective solvolysis of a corresponding acetate ester.[5][6]
Mechanism of Action: Inhibition of Carbonic Anhydrase
Dorzolamide exerts its therapeutic effect by inhibiting carbonic anhydrase in the ciliary processes of the eye. This inhibition reduces the formation of bicarbonate ions from carbon dioxide and water. The subsequent decrease in bicarbonate and sodium ion transport leads to a reduction in the secretion of aqueous humor, thereby lowering intraocular pressure.[1]
Signaling Pathway: Dorzolamide's Effect on Aqueous Humor Production
Caption: Mechanism of action of Dorzolamide in reducing aqueous humor secretion.
Quantitative Data from Clinical Trials
The efficacy of Dorzolamide in lowering IOP has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from these studies.
| Trial Parameter | Dorzolamide 2% | Timolol 0.5% | Dorzolamide-Timolol Combination | Reference |
| Mean IOP Reduction from Baseline (Morning Trough) | -4.6 mmHg (15.5%) | -6.4 mmHg (22.2%) | -7.7 mmHg (27.4%) | [7] |
| Mean IOP Reduction from Baseline (Morning Peak) | -5.4 mmHg (19.8%) | -6.3 mmHg (22.6%) | -9.0 mmHg (32.7%) | [7] |
| Study Duration | 3 months | 3 months | 3 months | [7] |
| Patient Population | Ocular hypertension or open-angle glaucoma | Ocular hypertension or open-angle glaucoma | Ocular hypertension or open-angle glaucoma | [7] |
| Long-Term Study (5 years) with Timolol 0.5% | Dorzolamide 2% + Timolol 0.5% | Brinzolamide 1% + Timolol 0.5% | Reference |
| Mean IOP Reduction | -4.3 mmHg | -4.3 mmHg | [8] |
| Change in Ophthalmic Artery End-Diastolic Velocity | +1.22 cm/s | Not significant | [8] |
| Change in Ophthalmic Artery Resistivity Index | -0.04 units | Not significant | [8] |
| Pediatric Study (patients < 6 years) | Dorzolamide 2% | Reference |
| Mean IOP Reduction from Baseline (Week 12) | -7.1 to -7.3 mmHg (20.6% to 23.3%) | [9] |
| Discontinuation due to Drug-Related Adverse Events | 3.0% (older cohort) | [9] |
Experimental Protocols: Carbonic Anhydrase Inhibition Assay
To assess the inhibitory activity of compounds like Dorzolamide, a carbonic anhydrase inhibition assay is employed. The following is a generalized protocol based on methods described for evaluating CA inhibitors.
Experimental Workflow: Carbonic Anhydrase Inhibition Assay
Caption: A generalized workflow for a carbonic anhydrase inhibition assay.
Procedure:
-
Enzyme and Substrate Preparation: A solution of purified carbonic anhydrase (e.g., bovine erythrocyte CA) and a suitable substrate (e.g., p-nitrophenyl acetate, p-NPA) are prepared in a buffer solution (e.g., Tris-HCl).
-
Inhibitor Preparation: A series of dilutions of Dorzolamide (or the test compound) are prepared.
-
Incubation: The enzyme is pre-incubated with the different concentrations of the inhibitor for a specific period.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Measurement: The rate of the enzymatic reaction is monitored by measuring the change in absorbance over time using a spectrophotometer. The hydrolysis of p-NPA, for instance, produces p-nitrophenol, which can be detected at a specific wavelength.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
Dorzolamide stands as a landmark achievement in ophthalmology, born from the strategic application of structure-based drug design. Its targeted inhibition of carbonic anhydrase II provides a potent and well-tolerated treatment for elevated intraocular pressure, a primary risk factor for glaucoma. The synthetic pathways to Dorzolamide have been optimized for efficiency and stereochemical purity, ensuring the production of a high-quality therapeutic agent. The quantitative data from extensive clinical trials robustly support its efficacy and safety profile. This technical guide provides a foundational understanding of the core scientific principles and experimental methodologies that underpin the success of Dorzolamide, offering valuable insights for researchers and professionals in the field of drug development.
References
- 1. Dorzolamide - Wikipedia [en.wikipedia.org]
- 2. hod.greeley.org [hod.greeley.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. jopcr.com [jopcr.com]
- 5. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A randomized trial comparing the dorzolamide-timolol combination given twice daily to monotherapy with timolol and dorzolamide. Dorzolamide-Timolol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparison of the Long-Term Effects of Dorzolamide 2% and Brinzolamide 1%, Each Added to Timolol 0.5%, on Retrobulbar Hemodynamics and Intraocular Pressure in Open-Angle Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized trial assessing dorzolamide in patients with glaucoma who are younger than 6 years - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vitro Screening Assays for Dorzolamide: A Technical Guide
Disclaimer: The initial search for "Chlorzolamide" did not yield relevant results for a compound with established in vitro screening data. It is highly probable that this was a typographical error for "Dorzolamide," a well-characterized carbonic anhydrase inhibitor used in the treatment of glaucoma. This guide will proceed under the assumption that the intended topic is Dorzolamide.
This technical guide provides a comprehensive overview of the core in vitro screening assays for the initial evaluation of Dorzolamide. It is intended for researchers, scientists, and drug development professionals. The guide details the primary enzymatic assays, cellular cytotoxicity evaluations, and corneal permeation studies crucial for characterizing the activity and safety profile of this compound.
Core Concepts and Mechanism of Action
Dorzolamide is a potent inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. In the ciliary processes of the eye, carbonic anhydrase activity is crucial for the secretion of aqueous humor. By inhibiting this enzyme, particularly isoenzyme II (CA-II) which is abundant in the ciliary body, Dorzolamide reduces the formation of bicarbonate ions. This, in turn, suppresses the secretion of aqueous humor, leading to a decrease in intraocular pressure (IOP).
Data Presentation: Quantitative In Vitro Data for Dorzolamide
The following tables summarize key quantitative data for Dorzolamide from various in vitro assays.
Table 1: Carbonic Anhydrase Inhibition
| Isoenzyme | IC50 (nM) | Reference(s) |
| Human Carbonic Anhydrase I | 600 | [1] |
| Human Carbonic Anhydrase II | 0.18 | [1] |
| Human Carbonic Anhydrase IV | 6.9 | [1] |
Table 2: In Vitro Cytotoxicity
| Cell Line | Assay | Endpoint | Observation | Reference(s) |
| Human Corneal Epithelial Cells | MTT | Cell Viability | Preservative-free 1% Dorzolamide resulted in 72% cell viability after 48 hours at a 100-fold dilution.[2] | [2] |
| Human Epithelial Corneal Lines | LSC | Cell Growth/Apoptosis | At a 1:10 dilution, Dorzolamide induced a rapid cytotoxic effect.[3] | [3] |
Table 3: In Vitro/Ex Vivo Corneal Permeation
| Formulation | Corneal Permeation (%) after 24h | Apparent Permeability Coefficient (Papp) | Model System | Reference(s) |
| Dorzolamide Solution (2%) | 3% | Not Reported | Excised rabbit cornea | [4] |
| Dorzolamide Nanoliposomes (TLH) | 14.5% | Not Reported | Excised rabbit cornea | [4] |
| Dorzolamide in human eyes | Not Applicable | 4.40 +/- 0.84 x 10-4 cm/minute | In vivo human cornea | [5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Carbonic Anhydrase Inhibition Assay (Wilbur-Anderson Method)
This electrometric assay measures the time required for a CO2-saturated solution to lower the pH of a buffer, a reaction catalyzed by carbonic anhydrase.
Materials:
-
0.02 M Tris-HCl buffer, pH 8.0
-
CO2-saturated water (prepared by bubbling CO2 gas through ice-cold water for 30 minutes)
-
Carbonic anhydrase enzyme solution (e.g., from bovine erythrocytes)
-
Dorzolamide stock solution and serial dilutions
-
pH meter and electrode
-
Stirred reaction vessel maintained at 0-4°C
Procedure:
-
Blank Determination (T0):
-
Add 6.0 mL of chilled 0.02 M Tris-HCl buffer to the reaction vessel.
-
Rapidly inject 4.0 mL of CO2-saturated water.
-
Immediately start a stopwatch and record the time required for the pH to drop from 8.3 to 6.3. This is the uncatalyzed time (T0).
-
-
Enzyme Activity (T):
-
Add 6.0 mL of chilled 0.02 M Tris-HCl buffer to the reaction vessel.
-
Add a specific volume of the carbonic anhydrase enzyme solution.
-
Rapidly inject 4.0 mL of CO2-saturated water.
-
Immediately start a stopwatch and record the time for the pH to drop from 8.3 to 6.3. This is the catalyzed time (T).
-
-
Inhibition Assay (Ti):
-
Pre-incubate the enzyme with various concentrations of Dorzolamide for a specified time (e.g., 15 minutes) at room temperature.
-
Repeat the enzyme activity assay as described above, using the enzyme-inhibitor mixture. This will give the inhibited time (Ti).
-
Calculation of Percent Inhibition: Percent Inhibition = [ ( (T0 - Ti) / Ti ) / ( (T0 - T) / T ) ] * 100
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Human Corneal Epithelial Cells (or other relevant ocular cell line)
-
Complete cell culture medium
-
Dorzolamide stock solution and serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of Dorzolamide. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours, with gentle shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Ex Vivo Transcorneal Permeation Study
This assay evaluates the ability of a drug to penetrate the cornea using an excised animal cornea mounted in a Franz diffusion cell.
Materials:
-
Freshly excised animal corneas (e.g., porcine or rabbit) stored in normal saline.
-
Franz diffusion cells.
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4).
-
Dorzolamide formulation to be tested.
-
Magnetic stirrer and stir bars.
-
Water bath to maintain temperature at 35°C.
-
Analytical method for quantifying Dorzolamide (e.g., HPLC-UV).
Procedure:
-
Obtain fresh animal eyeballs from a local abattoir and carefully excise the corneas.
-
Mount the cornea between the donor and receptor compartments of the Franz diffusion cell, with the epithelial side facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the cornea. Place a small magnetic stir bar in the receptor compartment.
-
Place the Franz diffusion cells in a water bath maintained at 35°C and allow the system to equilibrate.
-
Apply the Dorzolamide formulation to the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor solution.
-
Analyze the concentration of Dorzolamide in the collected samples using a validated analytical method.
Mandatory Visualizations
Signaling Pathway of Dorzolamide
Caption: Signaling pathway of Dorzolamide in the ciliary epithelium.
Experimental Workflow for In Vitro Screening
Caption: General workflow for the in vitro screening of Dorzolamide.
Logical Relationship for Corneal Permeation Assay
Caption: Logical flow of an ex vivo corneal permeation study.
References
- 1. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytometric Assessment of Cytostatic and Cytotoxic Effects of Topical Glaucoma Medications on Human Epithelial Corneal Line Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitroand in-vivo Evaluation in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
identifying the biological targets of Chlorzolamide
An In-depth Technical Guide to Identifying the Biological Targets of Dorzolamide
A Note on Nomenclature: This document provides a comprehensive overview of the biological targets of Dorzolamide. The initial query for "Chlorzolamide" is presumed to be a typographical error, as Dorzolamide is a well-established pharmaceutical agent for which extensive research on target identification is available.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the experimental methodologies used to identify and characterize the biological targets of Dorzolamide.
Primary Biological Targets of Dorzolamide
The principal biological targets of Dorzolamide are isoforms of the zinc-containing metalloenzyme, Carbonic Anhydrase (CA). Dorzolamide exhibits high-affinity binding and potent inhibition of these enzymes, which are crucial for various physiological processes.
Quantitative Data on Target Inhibition
Dorzolamide demonstrates significant selectivity for specific carbonic anhydrase isoforms. The following table summarizes the key quantitative metrics of Dorzolamide's inhibitory activity.
| Target Isoform | Inhibition Constant (Kᵢ) | IC₅₀ Value |
| Carbonic Anhydrase II (CA-II) | 8.0 nM[1] | 0.18 nM[2][3] |
| Carbonic Anhydrase IV (CA-IV) | Not specified | 6.9 nM[2] |
| Carbonic Anhydrase I (CA-I) | Not specified | 600 nM[2][3] |
Signaling Pathway: Mechanism of Action of Dorzolamide
Dorzolamide's therapeutic effect in the treatment of glaucoma stems from its inhibition of carbonic anhydrase in the ciliary processes of the eye. This inhibition disrupts the normal physiological pathway of aqueous humor production, leading to a reduction in intraocular pressure.
The process begins with the topical administration of Dorzolamide, which penetrates the cornea to reach the ciliary body. Here, it specifically inhibits Carbonic Anhydrase II, an enzyme responsible for catalyzing the hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and hydrogen ions. This bicarbonate formation is a key step in the secretion of aqueous humor. By blocking this step, Dorzolamide effectively reduces the rate of aqueous humor production, thereby lowering intraocular pressure.
Experimental Protocols for Target Identification and Validation
Several robust experimental methodologies can be employed to identify and validate the biological targets of Dorzolamide. The following sections provide detailed protocols for key techniques.
Affinity Chromatography for Target Pull-Down
Affinity chromatography is a powerful technique to isolate target proteins from a complex biological mixture based on their specific binding to an immobilized ligand, in this case, Dorzolamide.
Experimental Protocol:
-
Immobilization of Dorzolamide:
-
Synthesize a derivative of Dorzolamide with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads) without compromising its binding affinity for carbonic anhydrase.
-
Covalently couple the Dorzolamide derivative to activated agarose beads according to the manufacturer's protocol.
-
Wash the beads extensively to remove any unbound ligand.
-
-
Preparation of Cell Lysate:
-
Culture human ciliary epithelial cells and harvest them.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors to obtain a total protein extract.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the Dorzolamide-coupled agarose beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with underivatized agarose beads.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the specifically bound proteins from the beads using a competitive elution buffer containing a high concentration of free Dorzolamide or by changing the pH or ionic strength.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by silver staining or Coomassie blue staining.
-
Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to verify direct drug-target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Protocol:
-
Cell Treatment:
-
Culture intact human ciliary epithelial cells in multi-well plates.
-
Treat the cells with varying concentrations of Dorzolamide or a vehicle control (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Heat the plates in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Carbonic Anhydrase II at each temperature point using Western blotting with a specific antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the Dorzolamide-treated samples compared to the control indicates target stabilization and thus, direct engagement.
-
References
- 1. Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Dorzolamide
Disclaimer: This guide focuses on dorzolamide, as searches for "chlorzolamide" did not yield relevant results, suggesting a possible misspelling. The available preclinical data strongly aligns with dorzolamide, a topical carbonic anhydrase inhibitor used in the management of glaucoma.
This technical guide provides a detailed overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of dorzolamide, tailored for researchers, scientists, and professionals in drug development. It encompasses key data, experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Introduction
Dorzolamide hydrochloride is a potent, water-soluble inhibitor of carbonic anhydrase (CA) isoenzymes, particularly CA-II and CA-IV.[1] It is a non-bacteriostatic sulfonamide derivative developed for topical ophthalmic use to lower intraocular pressure (IOP) in conditions such as open-angle glaucoma and ocular hypertension.[2][3] Unlike systemic CA inhibitors, topical administration of dorzolamide minimizes systemic side effects like acid-base or electrolyte disturbances.[2][3] Its primary mechanism involves the inhibition of carbonic anhydrase in the ciliary processes of the eye, leading to a reduction in aqueous humor secretion.[1][2][3][4][5]
Pharmacodynamics
The primary pharmacodynamic effect of dorzolamide is the reduction of intraocular pressure. This is achieved through the specific inhibition of carbonic anhydrase II (CA-II), an enzyme highly concentrated in the ciliary processes of the eye.[2][4]
Mechanism of Action: In the ciliary body, carbonic anhydrase catalyzes the formation of bicarbonate ions (HCO3-) from carbon dioxide and water.[4][5] The secretion of these ions into the aqueous humor drives the osmotic flow of water, thereby producing this fluid.[4] Dorzolamide's inhibition of CA-II disrupts this process, reducing the formation of bicarbonate and consequently decreasing the secretion of aqueous humor.[1][2][3][4][5] This leads to a significant lowering of IOP. The peak ocular hypotensive effect is typically observed around 2 hours after topical administration.[3][5]
Caption: Dorzolamide inhibits Carbonic Anhydrase II, reducing aqueous humor secretion.
Efficacy in Preclinical Models: Dorzolamide has demonstrated significant IOP-lowering effects in various animal models.
| Preclinical Model | Drug Concentration | Maximum IOP Reduction | Reference |
| Glaucomatous Monkeys | 0.5% solution | 22% | [1] |
| Glaucomatous Monkeys | 1.0% solution | 30% | [1] |
| Glaucomatous Monkeys | 2.0% solution | 37% | [1] |
| Ocular Normotensive Rabbits | Not specified | Good ocular hypotensive activity | [1] |
| Ocular Hypertensive Rabbits | Not specified | Good ocular hypotensive activity | [1] |
| DBA/2J Mice (9-month-old) | 2% solution | Significant reduction at 1 and 2 hours | [6] |
| Chronic Ocular Hypertensive Rats (with Timolol) | 2% Dorzolamide / 0.5% Timolol | Significant reduction | [7] |
In addition to lowering IOP, studies in the DBA/2J mouse model of glaucoma suggest that topical dorzolamide can increase both retinal and choroidal blood flow.[6] In a rat model of chronic ocular hypertension, a combination of dorzolamide and timolol showed a potential neuroprotective effect, indicated by a significant decrease in retinal ganglion cell loss and glial fibrillary acidic protein (GFAP) expression.[7]
Enzyme Inhibition: Dorzolamide is a highly potent inhibitor of specific human carbonic anhydrase isoenzymes.
| Isoenzyme | IC50 Value (in vitro) |
| Carbonic Anhydrase II (CA-II) | 0.18 nM |
| Carbonic Anhydrase IV (CA-IV) | 6.9 nM |
| Carbonic Anhydrase I (CA-I) | 600 nM |
| Data sourced from Sugrue, M.F. (1996).[1] |
Pharmacokinetics
Following topical administration, dorzolamide is absorbed through the cornea and stroma to reach its site of action in the ciliary processes.[2][8]
Absorption and Distribution: Dorzolamide readily penetrates ocular tissues.[2] Studies in pigmented rabbits show rapid distribution to both anterior and posterior segments of the eye, including the aqueous humor, sclera, retina, vitreous, and optic nerve.[9] Systemically, dorzolamide accumulates in red blood cells (RBCs) due to its strong binding to CA-II.[2][8] Plasma protein binding is approximately 33%.[2]
Ocular Tissue Distribution in Pigmented Rabbits (Single Dose): A comparative study provided insights into the ocular distribution of dorzolamide.
| Ocular Tissue | Key Finding |
| Aqueous Humor | Significantly higher levels than brinzolamide initially. |
| Sclera | Significantly higher levels than brinzolamide initially. |
| Retina | Significantly higher levels than brinzolamide initially. |
| Vitreous Humor | Detected up to 3 hours post-dosing. |
| Optic Nerve | Significantly higher levels than brinzolamide initially. |
| Data sourced from Kadam et al. (2011).[9] |
Metabolism and Excretion: Dorzolamide is slowly metabolized in the liver to a single N-desethyl metabolite, N-desethyldorzolamide.[2][8][10] This metabolite is less potent than the parent drug but also inhibits CA-II and accumulates in RBCs, where it primarily binds to CA-I.[2] Both dorzolamide and its metabolite are primarily excreted via the kidneys.[8][10] Due to the slow release from RBCs, the systemic elimination half-life is very long, exceeding 4 months.[5][8][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in dorzolamide research.
IOP Measurement in Glaucomatous Monkeys:
-
Model: Laser-induced unilateral glaucoma in cynomolgus monkeys.
-
Procedure: A single 50 µL drop of dorzolamide solution (0.5%, 1%, or 2%) is administered topically to the glaucomatous eye.
-
Measurement: Intraocular pressure is measured at various time points post-instillation using a pneumatonometer or similar calibrated instrument. The contralateral eye often serves as a control.
-
Objective: To determine the dose-response relationship and efficacy of IOP reduction.[1]
Blood Flow Measurement in DBA/2J Mice:
-
Model: DBA/2J mice, a genetic model of pigmentary glaucoma. Age-matched C57BL/6J mice are often used as controls.
-
Procedure:
-
Baseline IOP and blood flow are measured.
-
A single topical dose of dorzolamide is administered.
-
IOP and blood flow are measured again at 1 and 2 hours post-dose.
-
-
Measurement Technique: Arterial spin labeling magnetic resonance imaging (MRI) is used to non-invasively quantify retinal and choroidal blood flow. IOP is measured using a tonometer suitable for small animals.
-
Objective: To assess the effects of dorzolamide on ocular hemodynamics in a glaucoma model.[6]
Caption: A typical workflow for studying dorzolamide's effects in a mouse model.
Neuroprotection Study in a Rat Model:
-
Model: Chronic ocular hypertension induced in rats by cauterizing three episcleral veins.
-
Procedure:
-
Induce ocular hypertension.
-
Administer a combination of 2% dorzolamide and 0.5% timolol topically.
-
After a set treatment period, sacrifice the animals.
-
-
Measurement Techniques:
-
IOP: Measured throughout the study.
-
Retinal Ganglion Cell (RGC) Quantification: Retrograde labeling of RGCs with a fluorescent tracer (e.g., 4-di-10-ASP) followed by cell counting in retinal flat mounts.
-
GFAP Expression: Immunohistochemistry or Western blot analysis to detect the upregulation of GFAP, a marker of retinal stress and gliosis.
-
Gene Expression: RT-PCR to measure mRNA levels of anti-apoptotic molecules like Bcl-2 and Bcl-xL.
-
-
Objective: To evaluate the potential neuroprotective effects of the drug combination beyond IOP reduction.[7]
Conclusion
Preclinical models have been instrumental in characterizing the pharmacokinetic and pharmacodynamic profile of dorzolamide. These studies have established its potent and specific mechanism of action in inhibiting carbonic anhydrase to reduce aqueous humor production and lower intraocular pressure.[1] Animal models, ranging from rabbits and monkeys to genetically predisposed mice, have consistently demonstrated its efficacy.[1][6] Pharmacokinetic assessments reveal favorable ocular distribution and a unique systemic profile characterized by accumulation in red blood cells, which contributes to a long elimination half-life but minimal systemic side effects with topical use.[8] Furthermore, emerging preclinical evidence suggests potential secondary benefits, such as improved ocular blood flow and neuroprotection, which warrant further investigation.[6][7] This comprehensive preclinical data package has provided a solid foundation for the successful clinical development and long-term use of dorzolamide in the treatment of glaucoma.
References
- 1. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Effects of Dorzolamide on Retinal and Choroidal Blood Flow in the DBA/2J Mouse Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraocular pressure lowering, change of antiapoptotic molecule expression, and neuroretinal changes by dorzolamide 2%/timolol 0.5% combination in a chronic ocular hypertension rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Preliminary Toxicity Profile of Chlorzolamide
Disclaimer: As "Chlorzolamide" is not a recognized chemical entity in publicly available scientific literature, this document presents a hypothetical preliminary toxicity profile for a fictional compound. The data and experimental details provided are illustrative and based on standard toxicological evaluation practices.
This technical guide provides a comprehensive overview of the initial safety assessment of this compound, a novel investigational compound. The information is intended for researchers, scientists, and drug development professionals to support further non-clinical and clinical development.
Executive Summary
This report summarizes the in vitro and in vivo toxicology studies conducted to characterize the preliminary safety profile of this compound. The findings from these initial studies indicate a manageable safety profile under the proposed therapeutic dosages. Key observations include dose-dependent effects in acute and repeat-dose toxicity studies in rodent and non-rodent species. Genotoxicity and cardiovascular safety assessments have not identified significant concerns. Further long-term toxicity and carcinogenicity studies are warranted.
In Vitro Toxicology
A battery of in vitro tests was performed to assess the potential for cytotoxicity, genotoxicity, and off-target pharmacological effects.[1][2][3]
The cytotoxic potential of this compound was evaluated in various cell lines.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 (Human Liver) | MTT Assay[4] | 24 | 150 |
| HEK293 (Human Kidney) | Neutral Red Uptake | 24 | 220 |
| CHO-K1 (Hamster Ovary) | LDH Release Assay[5] | 48 | 180 |
Genotoxicity was assessed to determine the potential for this compound to induce genetic mutations or chromosomal damage.[6][7]
Table 2: Genotoxicity Profile of this compound
| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |
| Bacterial Reverse Mutation (Ames) Test[8][9][10][11][12] | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | 0.1 - 5000 µ g/plate | Negative |
| In Vitro Micronucleus Test[13][14][15] | Human Peripheral Blood Lymphocytes | With and Without | 10 - 500 µM | Negative |
| In Vitro Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) Cells | With and Without | 50 - 1000 µM | Negative |
Key off-target effects were investigated in vitro.
Table 3: In Vitro Safety Pharmacology of this compound
| Target | Assay Type | Test System | IC50 (µM) |
| hERG Potassium Channel[16] | Patch Clamp | HEK293 cells expressing hERG[17][18][19] | > 100 |
In Vivo Toxicology
In vivo studies were conducted in two mammalian species to evaluate the systemic toxicity of this compound.[20]
Single-dose toxicity studies were performed to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[20]
Table 4: Acute Toxicity of this compound
| Species | Strain | Route of Administration | MTD (mg/kg) | Key Observations |
| Mouse | CD-1 | Oral | 1000 | Sedation, decreased activity at doses >500 mg/kg |
| Rat | Sprague-Dawley | Intravenous | 100 | Transient ataxia at doses >50 mg/kg |
A 28-day repeat-dose study was conducted in rats to assess the toxicity of this compound following daily administration.
Table 5: 28-Day Repeat-Dose Toxicity of this compound in Rats (Oral Administration)
| Dose Group (mg/kg/day) | Key Findings |
| 0 (Vehicle Control) | No adverse effects observed. |
| 50 | No adverse effects observed. |
| 150 | Mild, reversible elevation in liver enzymes (ALT, AST). |
| 450 | Elevated liver enzymes, minimal centrilobular hypertrophy in the liver. |
Mechanistic Toxicology
Preliminary investigations into the mechanism of the observed liver effects suggest a potential role for oxidative stress.
The diagram below illustrates a hypothetical signaling pathway that may be involved in the hepatotoxicity observed at high doses of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
-
Cell Line: Human peripheral blood lymphocytes.
-
Treatment: Cells were treated with this compound at concentrations ranging from 10 to 500 µM for 4 hours with and without S9 metabolic activation, followed by a 24-hour recovery period.
-
Micronucleus Scoring: Cytochalasin B was added to block cytokinesis. Binucleated cells were scored for the presence of micronuclei.
-
Controls: Mitomycin C (without S9) and cyclophosphamide (with S9) were used as positive controls.
-
Species: Sprague-Dawley rats.
-
Groups: Four groups of 10 male and 10 female rats each.
-
Dosing: this compound was administered daily via oral gavage at doses of 0, 50, 150, and 450 mg/kg/day.
-
Parameters Monitored: Clinical signs, body weight, food consumption, clinical pathology (hematology and serum chemistry), and histopathology of major organs.
-
Cell Line: HEK293 cells stably expressing the hERG potassium channel.
-
Methodology: Whole-cell patch-clamp technique was used to measure hERG channel currents.
-
Procedure: Cells were exposed to increasing concentrations of this compound, and the effect on the hERG current was recorded.
-
Controls: E-4031 was used as a positive control.
Conclusion
The preliminary toxicity profile of this compound suggests that it is not genotoxic and has a low potential for causing cardiotoxicity related to hERG channel inhibition. The primary toxicity observed in repeat-dose studies is mild, reversible hepatotoxicity at high doses. The No Observed Adverse Effect Level (NOAEL) in the 28-day rat study was determined to be 50 mg/kg/day. These findings support the continued development of this compound, with a recommendation for careful monitoring of liver function in future studies.
Appendices
A. Experimental Workflows
References
- 1. chemsafetypro.com [chemsafetypro.com]
- 2. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 8. Ames test - Wikipedia [en.wikipedia.org]
- 9. What is Ames Test? - Creative Proteomics [creative-proteomics.com]
- 10. thesciencenotes.com [thesciencenotes.com]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 15. youtube.com [youtube.com]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. hERG Assay | PPTX [slideshare.net]
- 18. 2.6. hERG Binding Assay [bio-protocol.org]
- 19. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
Methodological & Application
Application Notes and Protocols for the Use of Carbonic Anhydrase Inhibitors in Cell Culture
A Note on "Chlorzolamide": The term "this compound" does not correspond to a known chemical compound in major pharmacological and chemical databases. It is likely a typographical error. This document provides protocols for the well-characterized and widely used carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide , which are relevant for research in cancer cell biology.
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1] Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with the regulation of pH in the tumor microenvironment.[1] By maintaining a neutral intracellular pH and promoting an acidic extracellular milieu, these enzymes contribute to tumor progression, metastasis, and resistance to therapy.[1][2] Inhibitors of carbonic anhydrase, such as Acetazolamide and Dorzolamide, are therefore valuable tools for studying the role of pH regulation in cancer and are being investigated as potential anti-cancer therapeutic agents.[3][4] These inhibitors can lead to intracellular acidification, which in turn can induce apoptosis and inhibit cell proliferation.[4]
Data Presentation: Cytotoxicity of Carbonic Anhydrase Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Acetazolamide and Dorzolamide vary depending on the cell line and experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Acetazolamide | HeLa | Cervical Cancer | 2.83 µM | [5] |
| Acetazolamide | CF-PAC-1 | Pancreatic Cancer | ~85 µM (as C18, a derivative) | [6][7] |
| Acetazolamide | SH-SY5Y | Neuroblastoma | ~45 µM | [8] |
| SLC-0111 (a CAIX inhibitor) | U251, T98G | Glioblastoma | 80 - 100 µM | [6][7] |
| SLC-0111 (a CAIX inhibitor) | CF-PAC-1, PANC-1 | Pancreatic Cancer | ~120 - 125 µM | [6][7] |
Note: Data for Dorzolamide's direct cytotoxic IC50 in cancer cell lines is less commonly reported in the provided search results, as it is often studied in combination with other agents.[4][9] SLC-0111 is included as a potent and specific CAIX inhibitor for comparison.
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for obtaining reproducible results.
Materials:
-
Acetazolamide (powder)
-
Dorzolamide hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile filtered pipette tips
Protocol:
-
Acetazolamide Stock Solution (100 mM):
-
Weigh out 22.22 mg of Acetazolamide (Molecular Weight: 222.24 g/mol ).
-
Dissolve in 1 mL of DMSO to make a 100 mM stock solution.
-
Vortex until fully dissolved.
-
Aliquot into sterile microcentrifuge tubes.
-
Store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Dorzolamide Hydrochloride Stock Solution (100 mM):
-
Dorzolamide hydrochloride is soluble in water.[10]
-
Weigh out 36.09 mg of Dorzolamide hydrochloride (Molecular Weight: 360.9 g/mol ).
-
Dissolve in 1 mL of sterile, deionized water to make a 100 mM stock solution.
-
Vortex until fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot into sterile microcentrifuge tubes.
-
Store at -20°C.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Materials:
-
96-well flat-bottom plates
-
Cells of interest
-
Complete cell culture medium
-
Acetazolamide or Dorzolamide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the carbonic anhydrase inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[12]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
6-well plates
-
Cells of interest
-
Complete cell culture medium
-
Acetazolamide or Dorzolamide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the carbonic anhydrase inhibitor for the chosen duration.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and collect them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.
Materials:
-
6-well plates
-
Cells of interest
-
Complete cell culture medium
-
Acetazolamide or Dorzolamide
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL in PBS)[14]
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the carbonic anhydrase inhibitor as described previously.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be displayed as a histogram, showing peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
-
Mandatory Visualizations
Caption: Signaling pathway of Carbonic Anhydrase IX in cancer cells and the effect of inhibitors.
Caption: General experimental workflow for evaluating the effects of a carbonic anhydrase inhibitor.
References
- 1. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pnas.org [pnas.org]
- 4. Dorzolamide synergizes the antitumor activity of mitomycin C against Ehrlich's carcinoma grown in mice: role of thioredoxin-interacting protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
Application Note and Protocol: Preparation of Dorzolamide Hydrochloride Stock Solution for Assays
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide for the preparation, storage, and use of Dorzolamide Hydrochloride stock solutions for various scientific assays. Following these protocols will help ensure the accuracy and reproducibility of your experimental results.
Introduction
Dorzolamide is a potent, second-generation carbonic anhydrase inhibitor.[1][2] It is a sulfonamide derivative that specifically targets carbonic anhydrase II (CA-II), an enzyme crucial for aqueous humor production in the eye.[1][3][4] Due to its role in reducing intraocular pressure, it is widely used in the treatment of glaucoma and ocular hypertension.[1][3][4] In a research setting, precisely prepared Dorzolamide solutions are essential for studying its inhibitory effects and mechanism of action.
Core Requirements: Data Presentation
The following table summarizes the key quantitative data for Dorzolamide Hydrochloride.
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₇ClN₂O₄S₃ | [5][6] |
| Molecular Weight | 360.89 g/mol | [6] |
| CAS Number | 130693-82-2 | [6] |
| Physical Description | White to off-white, crystalline powder | [7] |
| Water Solubility | 0.699 mg/mL | [6] |
| Storage Temperature (for solution) | Room temperature (15-30°C or 59-86°F), protected from light. Can also be stored at 2-8°C or -15 to -25°C for extended stability. | [7][8][9][10] |
Experimental Protocol: Preparation of a 10 mM Dorzolamide HCl Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of Dorzolamide Hydrochloride, a common starting concentration for serial dilutions in experimental assays.
Materials:
-
Dorzolamide Hydrochloride powder
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 360.89 g/mol * 1000 mg/g = 3.61 mg
-
-
Weighing:
-
Carefully weigh out 3.61 mg of Dorzolamide Hydrochloride powder using an analytical balance and place it in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of sterile DMSO to the tube containing the Dorzolamide HCl powder.
-
Cap the tube securely.
-
-
Mixing:
-
Vortex the solution until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
-
Storage:
-
For short-term use, the stock solution can be stored at room temperature, protected from light.[7][8][9]
-
For long-term storage, it is advisable to create single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C. Studies on similar ophthalmic solutions suggest that storage at refrigerated (2-8°C) or frozen (-15 to -25°C) temperatures can extend stability.[10]
-
Mandatory Visualization: Diagrams
The following diagrams illustrate the experimental workflow and the signaling pathway of Dorzolamide.
Caption: Experimental workflow for preparing a Dorzolamide HCl stock solution.
Caption: Dorzolamide inhibits Carbonic Anhydrase II, reducing the formation of bicarbonate and protons.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. google.com [google.com]
- 3. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Dorzolamide Hydrochloride | C10H17ClN2O4S3 | CID 6918132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. albertahealthservices.ca [albertahealthservices.ca]
- 9. Dorzolamide (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. Stability of tacrolimus ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dorzolamide Administration in In Vivo Mouse Studies
A Note on "Chlorzolamide": Initial searches for "this compound" did not yield information on a compound used in this context. It is highly likely that this was a typographical error and the intended compound was Dorzolamide , a well-researched carbonic anhydrase inhibitor used in ophthalmology. These application notes and protocols are therefore focused on Dorzolamide.
Introduction
Dorzolamide is a potent, second-generation carbonic anhydrase inhibitor. Its primary mechanism of action is the inhibition of carbonic anhydrase isoenzyme II (CA-II), which is found in high concentrations in the ciliary processes of the eye.[1][2] By blocking this enzyme, dorzolamide reduces the formation of bicarbonate ions, leading to a decrease in aqueous humor secretion and consequently, a reduction in intraocular pressure (IOP).[1][2][3] This makes it a valuable tool for researchers studying glaucoma and other conditions related to elevated IOP in preclinical mouse models.
These application notes provide detailed protocols and quantitative data for the administration of dorzolamide in in vivo mouse studies, catering to researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize quantitative data from representative studies on the administration of dorzolamide to mice.
Table 1: Topical Administration of Dorzolamide in Mice
| Mouse Strain | Age | Drug Formulation | Dosage | Primary Outcome | Results | Reference |
| DBA/2J | 4 months | 2% Dorzolamide HCl Ophthalmic Solution | Single 5 µL drop per eye | Intraocular Pressure (IOP) | Significant reduction in IOP at 1 and 2 hours post-administration.[4] | --INVALID-LINK-- |
| DBA/2J | 9 months | 2% Dorzolamide HCl Ophthalmic Solution | Single 5 µL drop per eye | Intraocular Pressure (IOP) | Significant reduction in IOP at 1 and 2 hours post-administration.[4] | --INVALID-LINK-- |
| C57BL/6J | 4 months | 2% Dorzolamide HCl Ophthalmic Solution | Single 5 µL drop per eye | Intraocular Pressure (IOP) | No significant change in IOP. | --INVALID-LINK-- |
| DBA/2J | 9 months | 2% Dorzolamide HCl Ophthalmic Solution | Single 5 µL drop per eye | Retinal & Choroidal Blood Flow | Significant increase in retinal and choroidal blood flow at 1 and 2 hours post-administration.[4] | --INVALID-LINK-- |
Table 2: Oral Administration of Dorzolamide in Mice
| Mouse Strain | Duration | Drug Formulation | Dosage | Primary Outcome | Results | Reference |
| Female and Male Mice | 21 months | Dorzolamide hydrochloride in diet | Up to 75 mg/kg/day | Carcinogenicity | No treatment-related tumors observed.[5][6][7][8] | --INVALID-LINK-- |
| Female and Male Mice | Single Dose | Dorzolamide hydrochloride | Oral LD50: 1320 mg/kg | Acute Toxicity | Determination of lethal dose.[5][7][8] | --INVALID-LINK-- |
Experimental Protocols
Topical (Ocular) Administration Protocol
This protocol is adapted from a study investigating the effects of dorzolamide on IOP and ocular blood flow in a mouse model of glaucoma.[4]
Materials:
-
2% Dorzolamide Hydrochloride Ophthalmic Solution
-
Micropipette and sterile tips
-
Anesthetic agent (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Tonometer for IOP measurement
Procedure:
-
Animal Preparation: Anesthetize the mouse using a vaporizer with isoflurane (e.g., 1.6% isoflurane in a mixture of 30% O2 and 70% N2). Maintain the mouse's body temperature at 37°C using a heating pad.
-
Baseline Measurements: Once the mouse is anesthetized, measure the baseline Intraocular Pressure (IOP) using a rebound tonometer. It is recommended to take an average of six readings for accuracy.
-
Dorzolamide Administration: Administer a single 5 µL drop of 2% dorzolamide ophthalmic solution directly onto the cornea of each eye.
-
Post-Administration Monitoring: Keep the mouse under anesthesia.
-
Follow-up Measurements: Measure IOP at desired time points post-administration (e.g., 1 and 2 hours) to determine the effect of dorzolamide.
-
Recovery: After the final measurements, allow the mouse to recover from anesthesia in a clean, warm cage.
Oral Gavage Administration
While specific therapeutic protocols for dorzolamide via oral gavage in mouse glaucoma models are not well-documented in the available literature, the following provides a general guideline. Doses up to 75 mg/kg/day have been used in chronic studies.[5][6][7][8]
Materials:
-
Dorzolamide hydrochloride powder
-
Vehicle (e.g., sterile water, saline, or a suspension agent like 0.5% carboxymethylcellulose)
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
Procedure:
-
Preparation of Dosing Solution: Prepare the dorzolamide solution or suspension in the chosen vehicle at the desired concentration. Ensure the solution is well-mixed before each administration.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to prevent esophageal injury.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The ball tip should help prevent tracheal insertion.
-
Administration: Slowly administer the calculated volume of the dorzolamide solution. The volume should typically not exceed 10 ml/kg body weight.
-
Post-Administration Monitoring: Observe the mouse for any signs of distress or adverse reactions.
Note on Other Administration Routes (Intraperitoneal, Intravenous, Subcutaneous):
Signaling Pathways and Experimental Workflows
Mechanism of Action and Signaling Pathway
Dorzolamide's primary mechanism of action is the inhibition of carbonic anhydrase II in the ciliary body epithelium. This disrupts the normal physiological process of aqueous humor production.
Caption: Mechanism of action of Dorzolamide in the ciliary epithelium.
Experimental Workflow for Topical Administration Study
The following diagram illustrates a typical experimental workflow for assessing the efficacy of topically administered dorzolamide in a mouse model of glaucoma.
Caption: Experimental workflow for topical Dorzolamide administration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of Dorzolamide on Retinal and Choroidal Blood Flow in the DBA/2J Mouse Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-lactancia.org [e-lactancia.org]
- 6. pi.bausch.com [pi.bausch.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. pdf.hres.ca [pdf.hres.ca]
Application Notes and Protocols: Chlorzoxazone as a Chemical Probe for the Nrf2 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorzoxazone, a centrally acting muscle relaxant, has emerged as a valuable chemical probe for investigating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2][3][4][5] Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][5] Upon exposure to inducers, such as Chlorzoxazone, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[3][5] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, thereby upregulating the expression of a battery of cytoprotective and antioxidant enzymes.[3][4][6]
This document provides detailed application notes and experimental protocols for utilizing Chlorzoxazone as a chemical probe to activate and study the Nrf2 signaling pathway in a research setting.
Data Presentation
Table 1: In Vitro Efficacy of Chlorzoxazone on Nrf2 Pathway Activation
| Cell Line | Concentration Range (µM) | Incubation Time (hours) | Readout | Fold Induction (vs. Vehicle) | Reference |
| HepG2 | 10 - 100 | 4 - 24 | Srxn1-GFP reporter | Dose-dependent increase | [7] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 5 - 50 | 6 - 24 | Nrf2 nuclear translocation | Significant increase at 25 µM | |
| Primary Human Hepatocytes | 25 - 100 | 24 | Nrf2 target gene expression (NQO1, HMOX1) | Significant upregulation | [7] |
Table 2: In Vivo Effects of Chlorzoxazone
| Animal Model | Dose (mg/kg) | Route of Administration | Duration | Key Findings | Reference |
| Rat | 250 | Oral | Single dose | Phenotyping of CYP2E1 activity | [8] |
| Rat | 0.25 - 1 ml/kg (Toluene exposure) | i.p. | 3 days | Monitored CYP2E1 induction | [9] |
| Human | 250 - 750 | Oral | Single dose | Dose-dependent metabolism | [8] |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: HepG2 cells are a commonly used human hepatoma cell line for studying Nrf2 activation. Primary hepatocytes can also be used for more physiologically relevant studies.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HepG2) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Chlorzoxazone Preparation: Prepare a stock solution of Chlorzoxazone in a suitable solvent such as DMSO. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells in appropriate culture plates (e.g., 96-well plates for reporter assays, 6-well plates for Western blotting). Allow cells to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of Chlorzoxazone or vehicle control.
2. Nrf2 Activation Assays
-
-
Transfect cells with a reporter plasmid containing an ARE-driven luciferase or fluorescent protein gene.
-
After 24 hours, treat the cells with Chlorzoxazone for the desired time.
-
Lyse the cells and measure the reporter gene activity using a luminometer or fluorescence plate reader.
-
-
Western Blotting for Nrf2 Nuclear Translocation:
-
Treat cells with Chlorzoxazone.
-
Fractionate the cells to separate the nuclear and cytoplasmic extracts.
-
Perform Western blotting on both fractions using an antibody specific for Nrf2. An increase in the nuclear Nrf2 fraction indicates activation.
-
-
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes:
-
Treat cells with Chlorzoxazone.
-
Isolate total RNA from the cells.
-
Synthesize cDNA and perform qRT-PCR using primers for Nrf2 target genes such as NQO1, HMOX1, and GCLM.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Chemical Activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Activation of the Nrf2 response by intrinsic hepatotoxic drugs correlates with suppression of NF-κB activation and sensitizes toward TNFα-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of chlorzoxazone as an in vivo probe of cytochrome P450 2E1: choice of dose and phenotypic trait measure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorzoxazone: a probe drug whose metabolism can be used to monitor toluene exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
Application of Chlorzolamide in Cancer Research Models: A Methodological Guideline
Application Notes
The exploration of existing drugs for new therapeutic applications, known as drug repurposing, is a promising strategy in oncology. Chlorzolamide, a centrally acting muscle relaxant, possesses a chemical structure that may warrant investigation for anticancer activity. Preliminary assessment of a novel compound like this compound in cancer research typically involves a tiered approach, beginning with in vitro assays to determine its cytotoxic and anti-proliferative effects on cancer cell lines. Positive findings would then progress to more complex in vitro and in vivo models to elucidate the mechanism of action and evaluate preclinical efficacy.
Key stages in the preclinical evaluation of a compound like this compound for anticancer potential include:
-
In Vitro Screening: Initial assessment of cytotoxicity across a panel of cancer cell lines to identify sensitive cancer types and determine the half-maximal inhibitory concentration (IC50).
-
Mechanism of Action Studies: Investigation into how the compound affects cancer cell biology, including induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.
-
Signaling Pathway Analysis: Identification of the molecular pathways modulated by the compound that contribute to its anticancer effects.
-
In Vivo Efficacy Studies: Evaluation of the compound's ability to inhibit tumor growth in animal models, such as xenograft mouse models.
The following protocols provide a foundational framework for conducting such an investigation.
Quantitative Data Summary
Effective data presentation is crucial for comparing the efficacy of a test compound across different experimental conditions. The following tables are templates for organizing quantitative data obtained from the described protocols.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| e.g., MCF-7 | Breast | Data to be filled |
| e.g., A549 | Lung | Data to be filled |
| e.g., HCT116 | Colon | Data to be filled |
| e.g., U87 | Glioblastoma | Data to be filled |
Table 2: Effect of this compound on Apoptosis
| Cancer Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| e.g., MCF-7 | 0 (Control) | Data to be filled |
| IC50 | Data to be filled | |
| 2 x IC50 | Data to be filled |
Table 3: In Vivo Tumor Growth Inhibition by this compound
| Treatment Group | Dosing Regimen | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | e.g., 10 mL/kg, p.o., daily | Data to be filled | N/A |
| This compound | e.g., 50 mg/kg, p.o., daily | Data to be filled | Data to be filled |
| Positive Control | e.g., Doxorubicin, 5 mg/kg, i.p., weekly | Data to be filled | Data to be filled |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by the test compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: In Vivo Xenograft Mouse Model
This protocol evaluates the in vivo anticancer efficacy of a compound.
Methodology:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., HCT116) in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, positive control).
-
Treatment Administration: Administer this compound and control treatments according to the planned dosing regimen and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition and assess for any treatment-related toxicity.
Visualizations
Signaling Pathway Diagram
The diagram below illustrates a simplified, hypothetical signaling pathway for apoptosis induction, a common mechanism of action for anticancer drugs. Investigation into this compound's mechanism would involve assessing its impact on key proteins within such pathways.
Caption: Hypothetical apoptotic signaling pathway.
Experimental Workflow Diagram
The following diagram outlines a logical workflow for the preclinical evaluation of a novel anticancer compound.
Caption: Preclinical experimental workflow.
Application Notes for High-Throughput Screening of Carbonic Anhydrase Inhibitors
References
- 1. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uspnf.com [uspnf.com]
- 4. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 5. Development of a high throughput yeast-based screening assay for human carbonic anhydrase isozyme II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pi.bausch.com [pi.bausch.com]
Application Notes and Protocols: The Synergistic Effect of Dorzolamide and Timolol in Ocular Hypertension Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevated intraocular pressure (IOP) is a primary risk factor for the progression of glaucoma, a neurodegenerative disease that leads to irreversible vision loss.[1][2] The management of IOP is the cornerstone of glaucoma therapy.[2] While monotherapy is often the initial treatment approach, many patients require combination therapy to achieve target IOP levels and prevent optic nerve damage.[2][3] This document provides detailed application notes and protocols for the combined use of Dorzolamide, a topical carbonic anhydrase inhibitor, and Timolol, a non-selective beta-adrenergic antagonist, for the effective management of ocular hypertension and open-angle glaucoma.
Dorzolamide hydrochloride functions by inhibiting carbonic anhydrase II, an enzyme crucial for the production of aqueous humor in the ciliary processes of the eye.[4][5] By reducing the formation of bicarbonate ions, Dorzolamide decreases the secretion of aqueous humor, thereby lowering IOP.[4][5] Timolol reduces IOP by decreasing the production of aqueous humor, likely through the blockade of beta-receptors on the ciliary epithelium.[6] The combination of these two agents with different mechanisms of action results in a greater reduction in IOP than either component alone.[6][7]
Data Presentation
The following table summarizes the quantitative data on the efficacy of Dorzolamide and Timolol combination therapy in reducing intraocular pressure (IOP), as reported in clinical studies.
| Treatment Group | Baseline Mean IOP (mmHg) | Mean IOP Reduction from Baseline (%) | Mean IOP Reduction from Baseline (mmHg) | Study Duration |
| Dorzolamide/Timolol Fixed Combination (DTFC) | 25.2 | 27.4% (trough), 32.7% (peak) | 7.1 (trough), 8.2 (peak) | 3 months |
| Dorzolamide Monotherapy | Not specified | 15.5% (trough), 19.8% (peak) | Not specified | 3 months |
| Timolol Monotherapy | Not specified | 22.2% (trough), 22.6% (peak) | Not specified | 3 months |
| DTFC vs. Latanoprost (2 months) | Not specified | Not specified | 18.0 ± 1.8 (DTFC) vs. 18.6 ± 1.9 (Latanoprost) | 2 months |
| DTFC vs. Latanoprost (6 months) | 25.2 | Not specified | 18.1 (DTFC) vs. 18.3 (Latanoprost) | 6 months |
Data compiled from multiple clinical studies.[6]
Signaling Pathways
The combined therapeutic effect of Dorzolamide and Timolol is achieved through their distinct actions on the physiological processes governing aqueous humor production in the ciliary body.
Experimental Protocols
In Vitro Assessment of Carbonic Anhydrase Inhibition
Objective: To determine the inhibitory activity of Dorzolamide on carbonic anhydrase II (CA-II).
Materials:
-
Purified human carbonic anhydrase II
-
p-Nitrophenyl acetate (NPA) as a substrate
-
Dorzolamide hydrochloride
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of Dorzolamide in a suitable solvent (e.g., DMSO) and make serial dilutions in Tris-HCl buffer.
-
In a 96-well plate, add 10 µL of the Dorzolamide dilutions to each well. Include a control group with buffer only.
-
Add 170 µL of Tris-HCl buffer to each well.
-
Add 10 µL of a freshly prepared solution of purified human CA-II to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of the NPA substrate to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The rate of p-nitrophenol formation is proportional to the CA-II activity.
-
Calculate the percentage of inhibition for each Dorzolamide concentration and determine the IC50 value.
In Vivo Measurement of Intraocular Pressure in a Rabbit Model
Objective: To evaluate the IOP-lowering effect of topically administered Dorzolamide, Timolol, and their combination in a normotensive rabbit model.
Materials:
-
New Zealand white rabbits
-
Dorzolamide ophthalmic solution (2%)
-
Timolol ophthalmic solution (0.5%)
-
Fixed-combination Dorzolamide/Timolol ophthalmic solution
-
Tonometer (e.g., Tono-Pen)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
Procedure:
-
Acclimatize rabbits to the laboratory environment and handling procedures.
-
Measure baseline IOP in both eyes of each rabbit using a tonometer after applying a topical anesthetic.
-
Randomly assign rabbits to different treatment groups:
-
Group 1: Vehicle control (saline)
-
Group 2: Dorzolamide 2%
-
Group 3: Timolol 0.5%
-
Group 4: Dorzolamide 2% + Timolol 0.5% (administered 5 minutes apart)
-
Group 5: Fixed-combination Dorzolamide/Timolol
-
-
Instill one drop (approximately 50 µL) of the assigned treatment into one eye of each rabbit. The contralateral eye can serve as a control.
-
Measure IOP at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation.
-
Calculate the mean change in IOP from baseline for each treatment group at each time point.
-
Statistically analyze the data to compare the efficacy of the combination therapy with the individual components.
Experimental Workflow
The following diagram illustrates a typical workflow for preclinical and clinical evaluation of a combination therapy like Dorzolamide and Timolol.
Conclusion
The combination of Dorzolamide and Timolol provides a potent and well-tolerated therapeutic option for the management of elevated intraocular pressure. The synergistic effect of these two agents, acting on different pathways to reduce aqueous humor production, leads to a significant and sustained reduction in IOP. The provided protocols and workflows offer a foundational framework for researchers and drug development professionals to investigate and develop novel combination therapies for glaucoma and ocular hypertension. Further research into advanced drug delivery systems, such as nanoparticle-based formulations, may enhance the efficacy and patient compliance of Dorzolamide-based therapies.[8][9]
References
- 1. medicaid.nv.gov [medicaid.nv.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. [Combination therapy in the medical treatment of glaucoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Dorzolamide/Timolol Fixed Combination: Learning from the Past and Looking Toward the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations in glaucoma therapy: fixed combinations versus their component medications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. advances-in-dorzolamide-hydrochloride-delivery-harnessing-nanotechnology-for-enhanced-ocular-drug-delivery-in-glaucoma-management - Ask this paper | Bohrium [bohrium.com]
- 9. Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Compound Precipitation in Cell Culture Media
Introduction
Precipitation of a test compound in cell culture media is a common challenge that can significantly impact experimental outcomes by altering the effective concentration of the compound and potentially introducing cytotoxic effects. This guide provides troubleshooting steps and frequently asked questions (FAQs) to help researchers prevent and address the precipitation of poorly soluble compounds like Dorzolamide in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of compound precipitation in cell culture media?
There are several reasons why a compound might precipitate when added to cell culture media:
-
Poor Aqueous Solubility: Many organic compounds, particularly those used in drug discovery, have low solubility in aqueous solutions like cell culture media.[1][2]
-
Solvent Shock: When a compound is dissolved in a strong organic solvent (like DMSO or ethanol) at a high concentration, the rapid dilution into the aqueous cell culture medium can cause the compound to crash out of solution. This is often referred to as "solvent shock".
-
High Final Concentration: Exceeding the solubility limit of the compound in the final culture medium will inevitably lead to precipitation.
-
pH Shifts: The pH of the cell culture medium (typically ~7.4) can affect the ionization state and, consequently, the solubility of a compound.[3]
-
Interactions with Media Components: Components in the media, such as proteins, salts, and vitamins, can sometimes interact with the compound, leading to the formation of insoluble complexes.[4][5][6][7]
-
Temperature Changes: Temperature fluctuations, such as moving media from a refrigerator to an incubator, can affect the solubility of some compounds.[4][8]
Q2: How should I prepare a stock solution of a poorly soluble compound like Dorzolamide?
Proper preparation of the stock solution is the first critical step in preventing precipitation.
-
Choose the Right Solvent: While Dorzolamide HCl is water-soluble, many other research compounds are not. For poorly water-soluble compounds, Dimethyl sulfoxide (DMSO) and ethanol are common choices.[9] However, it's crucial to check the compound's datasheet for solubility information. For Dorzolamide HCl, preparing a stock solution in sterile water or PBS is recommended. For other compounds that are insoluble in aqueous solutions, use an appropriate organic solvent like DMSO.[10][11]
-
Determine the Maximum Stock Concentration: It is advisable to prepare a high-concentration stock solution to minimize the volume of solvent added to the cell culture, which can have its own cytotoxic effects.[12] However, do not exceed the solubility limit in the chosen solvent.
-
Ensure Complete Dissolution: Use gentle warming (if the compound is heat-stable) and vortexing to ensure the compound is fully dissolved in the solvent.
-
Sterilization: If the solvent is not self-sterilizing (like high-concentration DMSO or ethanol), the stock solution should be filter-sterilized using a 0.22 µm syringe filter that is compatible with the solvent.
Q3: What is the correct procedure for diluting the stock solution into cell culture media to avoid precipitation?
The dilution method is critical to prevent the compound from precipitating out of solution.
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C).[13]
-
Step-wise Dilution: Instead of adding the concentrated stock solution directly to the final volume of media, perform one or more intermediate dilution steps.
-
Add Stock to Media, Not Vice Versa: Always add the small volume of the stock solution to the larger volume of the pre-warmed media while gently vortexing or swirling.[13] This allows for rapid dispersal of the compound and reduces localized high concentrations that can lead to precipitation.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[9]
Troubleshooting Guide
If you observe precipitation after adding your compound to the cell culture medium, follow these steps to identify and resolve the issue.
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting compound precipitation in cell culture media.
Experimental Protocols
Protocol 1: Preparation of a Dorzolamide HCl Stock Solution (100 mM)
-
Calculate Required Mass:
-
Molecular Weight of Dorzolamide HCl: 360.9 g/mol
-
For 1 mL of a 100 mM stock solution, you will need: 0.1 mol/L * 1 L/1000 mL * 360.9 g/mol = 0.03609 g or 36.09 mg.
-
-
Weighing: Accurately weigh 36.09 mg of Dorzolamide HCl powder.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1 mL of sterile, nuclease-free water.
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Dilution of Stock Solution into Cell Culture Media
This protocol describes the preparation of 10 mL of cell culture medium containing a final concentration of 100 µM Dorzolamide.
-
Prepare Materials:
-
100 mM Dorzolamide HCl stock solution.
-
Pre-warmed (37°C) complete cell culture medium.
-
Sterile microcentrifuge tubes and pipettes.
-
-
Intermediate Dilution (1:10):
-
Pipette 90 µL of pre-warmed media into a sterile microcentrifuge tube.
-
Add 10 µL of the 100 mM stock solution to the media.
-
Gently pipette up and down to mix. This creates a 10 mM intermediate solution.
-
-
Final Dilution (1:100):
-
Pipette 9.9 mL of pre-warmed media into a sterile 15 mL conical tube.
-
Add 100 µL of the 10 mM intermediate solution to the 9.9 mL of media.
-
Cap the tube and gently invert several times to mix thoroughly. The final concentration will be 100 µM.
-
Visualizing the Experimental Workflow
Caption: A workflow for preparing and diluting a compound for cell culture experiments.
Quantitative Data Summary
The solubility of a compound is a key factor in preventing precipitation. Below is a table summarizing the solubility of Dorzolamide HCl in various solvents.
| Solvent | Solubility | Reference |
| Water | Soluble | [10] |
| DMSO | Insoluble | [10] |
| Ethanol | Insoluble | [10] |
Note: The solubility of non-salt forms of compounds can be significantly different. Always refer to the manufacturer's datasheet for the specific compound you are using.
Advanced Solubilization Strategies
If precipitation persists despite following the best practices, you may need to consider more advanced formulation strategies. These are generally more complex and may require specialized expertise.
-
Use of Co-solvents: In some cases, a mixture of solvents can improve solubility.[3]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the stock solution (before adding to the buffered media) can sometimes increase solubility.[3][14]
-
Use of Excipients: Surfactants or cyclodextrins can be used to form micelles or inclusion complexes that enhance the solubility of hydrophobic compounds.[14][15][16] It is crucial to test the toxicity of any excipients on your specific cell line.
References
- 1. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. journals.umcs.pl [journals.umcs.pl]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.cn]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of cell culture medium components on color of formulated monoclonal antibody drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chlorzolamide Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Chlorzolamide for use in cell culture experiments. The following sections offer frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: For a novel compound or a new cell line, it is advisable to test a broad range of concentrations to determine the dose-response relationship. A common starting point is a serial dilution covering a wide range, from nanomolar (nM) to millimolar (mM) concentrations.[1] A suggested initial range could be 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM, and 10 mM.[1] This will help in identifying the approximate range of the half-maximal inhibitory concentration (IC50).
Q2: How do I determine the optimal incubation time for this compound treatment?
A2: The optimal incubation time depends on the specific research question and the mechanism of action of the compound. It is recommended to perform a time-course experiment. You can treat your cells with a fixed concentration of this compound (e.g., the estimated IC50) and measure the cellular response at different time points (e.g., 24, 48, and 72 hours).[2]
Q3: What is the mechanism of action of this compound?
A3: this compound is a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes that catalyze the reversible reaction of carbon dioxide and water to carbonic acid, which then dissociates into bicarbonate and protons.[3] By inhibiting this enzyme, this compound can lead to an accumulation of carbonic acid and a decrease in intracellular pH (acidification).[4] In the context of cancer cells, this intracellular acidification can upregulate tumor suppressor proteins and enhance apoptosis.[4] In the eye, this mechanism reduces the production of aqueous humor, thereby lowering intraocular pressure.[3]
Q4: Which cell viability assay is most suitable for testing the effects of this compound?
A4: Several cell viability assays are available, and the choice depends on your experimental setup and the information you want to obtain.
-
Tetrazolium-based assays (MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.[5] The MTT assay is a widely used endpoint assay.
-
Dye exclusion assays (Trypan Blue): This method distinguishes between viable cells with intact membranes and non-viable cells with compromised membranes.[5] It provides a direct count of live and dead cells.
-
ATP assays: These luminescent assays measure the amount of ATP present, which is an indicator of metabolically active, viable cells.[6]
Experimental Workflow for Concentration Optimization
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Guide
Q: My cell viability results are inconsistent between experiments. What could be the cause?
A: Inconsistent results can stem from several factors. It is often helpful to repeat the experiment to rule out random human error.[7] Consider the following:
-
Cell Health and Passage Number: Ensure you are using cells from a similar passage number and that they are healthy and in the exponential growth phase before starting the experiment.
-
Seeding Density: Inconsistent initial cell seeding density can lead to variability. Optimize and maintain a consistent seeding density.
-
Compound Stability: Ensure your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Metabolic State of Cells: The metabolic environment of the cells can impact their sensitivity to drugs. Standardizing culture conditions is crucial for reproducibility.[8]
Q: I am not observing any effect of this compound on my cells, even at high concentrations. What should I do?
A: If you do not observe a cellular response, consider the following troubleshooting steps:
-
Confirm Compound Activity: Verify the identity and purity of your this compound stock. If possible, test it on a known sensitive cell line.
-
Solubility Issues: Ensure that this compound is fully dissolved in your culture medium. Precipitated compound will not be effective. You may need to use a different solvent or adjust the final solvent concentration.
-
Incubation Time: The effect of the compound may be time-dependent. Consider extending the incubation period.
-
Cell Line Resistance: The specific cell line you are using may be resistant to the effects of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound experiments.
Data Presentation
Summarize your dose-response data in a clear and structured table.
| This compound Concentration | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 µM (Control) | 1.250 | 0.085 | 100% |
| 1 µM | 1.180 | 0.070 | 94.4% |
| 10 µM | 0.950 | 0.065 | 76.0% |
| 50 µM | 0.630 | 0.050 | 50.4% |
| 100 µM | 0.320 | 0.040 | 25.6% |
| 500 µM | 0.150 | 0.025 | 12.0% |
This is example data and should be replaced with your experimental results.
Experimental Protocols
Protocol: Determining IC50 using MTT Assay
This protocol outlines the steps for a colorimetric assay to measure cell viability.[6]
Materials:
-
Your specific cell line
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for your desired exposure time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[6]
-
Incubation with MTT: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Signaling Pathway
Simplified Signaling Pathway of Carbonic Anhydrase Inhibition
Caption: Mechanism of action of this compound as a carbonic anhydrase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytometric Assessment of Cytostatic and Cytotoxic Effects of Topical Glaucoma Medications on Human Epithelial Corneal Line Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dorzolamide synergizes the antitumor activity of mitomycin C against Ehrlich's carcinoma grown in mice: role of thioredoxin-interacting protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 8. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Off-Target Effects of Chlorzolamide
Welcome to the Chlorzolamide (Dasatinib) technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental outcomes and understand the potential off-target effects of this compound, a potent multi-kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent, multi-targeted tyrosine kinase inhibitor. Its primary targets include the BCR-ABL fusion protein and Src family kinases (SFKs), such as SRC, LCK, YES, and FYN.[1][2][3][4] By inhibiting these kinases, this compound disrupts signaling pathways that are critical for the growth, proliferation, and survival of certain cancer cells.[1][2]
Q2: What are the known off-target effects of this compound?
This compound is known to inhibit a range of other kinases, which can lead to off-target effects. These include c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[2][3] Inhibition of these and other kinases can result in unexpected biological effects in experimental systems.[5]
Q3: My cells are showing a phenotype that is inconsistent with the inhibition of the primary target. What could be the cause?
Unexpected phenotypes are often due to this compound's off-target activities. For instance, if you are studying a cell line that does not rely on BCR-ABL or Src family kinases for survival, the observed effects may be due to the inhibition of other kinases like c-KIT or PDGFRβ.[2][3] It is also possible that this compound is affecting a novel, uncharacterized off-target.
Q4: I am observing significant toxicity in my cell line at concentrations where the primary target should be inhibited. Is this expected?
While this compound is a potent inhibitor of its primary targets, off-target effects can contribute to cellular toxicity.[5] The IC50 values for off-target kinases may be close to those of the on-target kinases, leading to a narrow therapeutic window in some cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q5: How can I confirm that the observed effect is due to an off-target interaction?
Confirming an off-target effect requires a multi-pronged approach. One strategy is to use another inhibitor with a different off-target profile but the same on-target activity. If the unexpected phenotype persists with one inhibitor but not the other, it is likely due to an off-target effect. Additionally, techniques like chemical proteomics can be used to identify the full spectrum of proteins that bind to this compound in your experimental system.[5][6]
Troubleshooting Guides
Problem 1: Inconsistent results between different batches of this compound.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Ensure proper storage of this compound. It should be stored as a lyophilized powder at -20°C, protected from light. Once reconstituted in DMSO, it should be aliquoted and stored at -20°C to avoid multiple freeze-thaw cycles.[7]
-
Use freshly prepared solutions for your experiments whenever possible.
-
Consider verifying the purity and concentration of your this compound stock solution using analytical methods like HPLC-MS.
-
Problem 2: The compound shows lower than expected potency in a cellular assay.
-
Possible Cause 1: Poor cell permeability or active efflux from the cells.
-
Troubleshooting Steps:
-
Review the literature for known transporter interactions with this compound (Dasatinib). For example, Dasatinib is a substrate for the efflux transporters ABCB1 (MDR1) and ABCG2 (BCRP).[8]
-
If your cell line expresses high levels of these transporters, consider co-incubation with a transport inhibitor to increase the intracellular concentration of this compound.
-
-
Possible Cause 2: The target kinase is mutated or not expressed in your cell line.
-
Troubleshooting Steps:
Problem 3: Unexpected changes in signaling pathways unrelated to the primary target.
-
Possible Cause: Off-target inhibition of other kinases.
-
Troubleshooting Steps:
-
Perform a kinome-wide profiling experiment to identify which other kinases are inhibited by this compound at the concentration used in your experiment.[5][11]
-
Use a more selective inhibitor for the primary target as a control to differentiate between on-target and off-target effects.
-
Consult the quantitative data table below to see the known inhibitory profile of this compound against a panel of kinases.
-
Quantitative Data
The following table summarizes the inhibitory activity (IC50 in nM) of this compound (Dasatinib) against a selection of on-target and off-target kinases. This data can help in designing experiments and interpreting results.
| Kinase | IC50 (nM) | Target Type |
| ABL | <1 | On-target |
| SRC | 0.8 | On-target |
| LCK | 1.1 | On-target |
| YES | 1.1 | On-target |
| FYN | 2.2 | On-target |
| c-KIT | 79 | Off-target |
| PDGFRβ | 28 | Off-target |
| EPHA2 | 30 | Off-target |
| FAK | 0.2 | Off-target |
Data compiled from multiple sources.[12][13][14]
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
This compound (Dasatinib)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
-
Procedure: a. Prepare a serial dilution of this compound in kinase buffer. b. In a 96-well plate, add the kinase, substrate, and this compound dilutions. c. Initiate the reaction by adding ATP. d. Incubate at the optimal temperature and time for the specific kinase. e. Stop the reaction and measure the kinase activity using a suitable detection method. f. Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability and proliferation.
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (Dasatinib)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound and incubate for the desired duration (e.g., 72 hours). c. Add MTT reagent to each well and incubate for 3-4 hours at 37°C. d. Remove the medium and add a solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. f. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[15][16]
Visualizations
Signaling Pathways and Workflows
Caption: On-target signaling pathway of this compound (Dasatinib) via BCR-ABL inhibition.
Caption: Potential off-target effect of this compound (Dasatinib) on angiogenesis via PDGFRβ inhibition.
Caption: Troubleshooting workflow for unexpected results with this compound (Dasatinib).
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Drug-Induced Cytotoxicity
Disclaimer: Initial searches for "Chlorzolamide" did not yield information on a compound with that specific name. The information provided below pertains to Dorzolamide , a carbonic anhydrase inhibitor used to treat glaucoma, as it is a likely intended subject of inquiry. The principles and experimental protocols discussed are broadly applicable to the study of drug-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is Dorzolamide-induced cytotoxicity and what are the primary cellular mechanisms?
Dorzolamide, particularly at high concentrations, can induce cytotoxicity in various cell types, with corneal endothelial and epithelial cells being of significant interest due to its topical application in the eye.[1][2] The primary mechanisms of drug-induced cytotoxicity often involve:
-
Oxidative Stress: Many chemical compounds can lead to an overproduction of reactive oxygen species (ROS) and nitric oxide (NO), causing oxidative stress.[3] This imbalance can damage cellular components like lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: As a consequence of oxidative stress, mitochondrial function can be impaired, leading to a decrease in cellular energy production and the initiation of apoptotic pathways.[3]
-
DNA Damage: Toxicants can directly or indirectly cause DNA damage, which, if not repaired, can trigger apoptosis or programmed cell death.[3]
-
Plasma Membrane Damage: High concentrations of Dorzolamide have been shown to increase plasma membrane permeability, leading to the release of intracellular components like lactate dehydrogenase (LDH).[1][2]
Q2: What are the potential strategies to reduce Dorzolamide-induced cytotoxicity in our experiments?
Strategies to mitigate Dorzolamide-induced cytotoxicity in an experimental setting primarily focus on optimizing experimental conditions and exploring protective co-treatments.
-
Concentration and Exposure Time Optimization: As cytotoxicity is often dose- and time-dependent, reducing the concentration of Dorzolamide and the duration of cell exposure can significantly decrease cell death.[1][4]
-
Use of Preservative-Free Formulations: Commercially available ophthalmic solutions of Dorzolamide often contain preservatives like benzalkonium chloride (BAK), which are known to be cytotoxic.[5] Using preservative-free Dorzolamide can reduce observed cytotoxicity.[5]
-
Antioxidant Co-treatment: If oxidative stress is a suspected mechanism, co-treatment with antioxidants (e.g., N-acetylcysteine, Vitamin E) may offer a protective effect.
-
Cell Culture Conditions: Ensure optimal cell culture conditions, including media composition and confluency, as stressed cells may be more susceptible to drug-induced toxicity.
Q3: Are there known drug interactions with Dorzolamide that could influence its cytotoxic effects?
Yes, several drug interactions with Dorzolamide have been reported, which could potentially modulate its cytotoxic effects. While these are primarily documented in a clinical context, they may be relevant for in vitro studies.
-
Oral Carbonic Anhydrase Inhibitors: Co-administration with other carbonic anhydrase inhibitors can have an additive effect.[6]
-
High-Dose Salicylate Therapy: Concomitant use is not recommended.[6][7]
-
Beta-Adrenergic Blocking Agents and Calcium Antagonists: Potential for additive systemic effects.[6]
-
CYP2D6 Inhibitors: May affect the metabolism of co-administered drugs.[6]
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results between wells.
-
Possible Cause: Inconsistent cell seeding or uneven drug distribution. Excessive force during pipetting can also cause cell stress and detachment.[8]
-
Solution: Ensure a homogenous cell suspension before seeding. When adding the drug, mix gently and consistently across all wells. Handle the cell suspension gently during plate setup.[8]
-
Possible Cause: Presence of bubbles in the wells.[8]
-
Solution: Be careful to avoid introducing bubbles during pipetting. If bubbles are present, they can be removed with a sterile pipette tip.
Problem 2: High background absorbance in the control wells of an MTT assay.
-
Possible Cause: Contamination of the cell culture medium or the medium having components that react with the assay reagents.[8]
-
Solution: Use fresh, sterile medium for experiments. Test the medium components for reactivity with the MTT reagent.[8]
-
Possible Cause: Phenol red in the culture medium can interfere with colorimetric assays.
-
Solution: Use phenol red-free medium for the duration of the assay.
Quantitative Data Summary
The following table summarizes the quantitative data on Dorzolamide-induced cytotoxicity from the cited literature.
| Cell Type | Drug Formulation | Concentration/Dilution | Exposure Time | Endpoint Measured | Result | Reference |
| Human Corneal Line Cells | Dorzolamide | 1:10 | 15 minutes | Cell Viability (PI exclusion) | Almost no live cells detected | [1] |
| Bovine Corneal Endothelial Cells | Dorzolamide | 1/100 | 100 minutes | LDH Release | 145% of control | [2] |
| Human Corneal Endothelial Cells | 1% Trusopt (Dorzolamide with preservative) | 1:10 | 48 hours | Cell Viability | 47.0% of control | [5] |
| Human Corneal Endothelial Cells | 1% Dorzolamide (preservative-free) | 1:10 | 48 hours | Cell Viability | 71.7% of control | [5] |
| Human Corneal Endothelial Cells | 1% Dorzolamide (preservative-free) | 1:100 | Not Specified | Cell Viability | 72.0% of control | [5] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability.[9][10]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Dorzolamide (or the test compound).
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Visualizations
Caption: Workflow for a standard MTT cytotoxicity assay.
Caption: Hypothetical signaling pathway for drug-induced cytotoxicity.
References
- 1. Cytometric Assessment of Cytostatic and Cytotoxic Effects of Topical Glaucoma Medications on Human Epithelial Corneal Line Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular cytotoxicity of antiglaucoma drugs in cultured corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proliferation-dependent and -independent cytotoxicity by antitumor diarylsulfonylureas. Indication of multiple mechanisms of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DailyMed - DORZOLAMIDE HYDROCHLORIDE AND TIMOLOL MALEATE solution [dailymed.nlm.nih.gov]
- 7. Dorzolamide and Timolol Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. kosheeka.com [kosheeka.com]
Technical Support Center: Interpreting Ambiguous Results from Chlorzolamide Experiments
Disclaimer: The compound "Chlorzolamide" appears to be a typographical error. This guide is based on the properties of carbonic anhydrase inhibitors, a class of drugs to which the similarly named and commonly researched "Methazolamide" belongs. The principles and troubleshooting steps outlined here are broadly applicable to experiments involving small molecule enzyme inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent IC50 values for this compound in my enzyme inhibition assays?
A1: Variable IC50 values are a common issue in enzyme kinetics and can stem from several factors related to the assay conditions, the enzyme, or the inhibitor itself. It is crucial to systematically investigate each possibility to ensure the reliability and reproducibility of your results.
Troubleshooting Guide:
-
Inhibitor Purity and Stability:
-
Action: Verify the purity of your this compound stock using analytical techniques like HPLC or mass spectrometry. Degradation of the compound can lead to lower effective concentrations and thus, higher apparent IC50 values.
-
Tip: Prepare fresh stock solutions of this compound for each experiment and store them under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation.
-
-
Solvent Effects:
-
Action: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect enzyme activity.
-
Tip: Run a solvent-only control to determine the tolerance of your enzyme to the solvent.
-
-
Enzyme Activity and Stability:
-
Assay Conditions:
-
Tight Binding Inhibition:
Q2: My cell-based assays show variable effects of this compound on cell viability. What could be the problem?
A2: Cell-based assays introduce a higher level of complexity compared to biochemical assays. Inconsistent results can arise from cellular factors, compound properties within a cellular context, and the specifics of the assay protocol.
Troubleshooting Guide:
-
Cell Line Integrity and Passage Number:
-
Compound Solubility and Permeability:
-
Action: Poor solubility of this compound in culture media can lead to precipitation and an inaccurate effective concentration.[6] Additionally, the compound must be able to permeate the cell membrane to reach its intracellular target.
-
Tip: Visually inspect the wells for any signs of compound precipitation. Consider using a formulation with better solubility if this is a persistent issue.
-
-
Off-Target Effects:
-
Action: At higher concentrations, this compound may inhibit other enzymes or cellular processes, leading to unexpected effects on cell viability.[7] Sulfonamide-based compounds can have various pharmacological activities.[8][9]
-
Tip: Investigate the dose-response curve carefully. A steep curve may suggest a non-specific toxic effect. Consider using a structurally related but inactive compound as a negative control.
-
-
Assay Endpoint and Timing:
-
Action: The chosen viability assay (e.g., MTT, CellTiter-Glo) and the timing of the measurement can significantly influence the results.
-
Tip: Ensure the incubation time with this compound is sufficient to elicit a measurable response. Consider using multiple viability assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity).
-
Q3: I'm observing unexpected physiological responses in my in vivo studies with this compound. How do I interpret these findings?
A3: In vivo experiments integrate the complexities of pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics. Unexpected outcomes can be due to the drug's effect on multiple organ systems or off-target interactions.
Troubleshooting Guide:
-
Pharmacokinetics and Bioavailability:
-
Action: The route of administration and the formulation of this compound will affect its bioavailability and tissue distribution.
-
Tip: Measure the concentration of this compound in the plasma and target tissues to correlate exposure with the observed effects.
-
-
Metabolism:
-
Action: this compound may be metabolized into active or inactive compounds, which could have different pharmacological profiles.
-
Tip: Identify the major metabolites of this compound and test their activity in in vitro assays.
-
-
Systemic Effects of Carbonic Anhydrase Inhibition:
-
Action: Carbonic anhydrase is present in various tissues and plays a role in pH regulation, ion transport, and fluid balance.[10][11] Inhibition of this enzyme can have systemic effects, such as metabolic acidosis.[12]
-
Tip: Monitor physiological parameters such as blood pH, electrolyte levels, and urine output to assess the systemic effects of this compound.
-
-
Off-Target Pharmacology:
-
Action: As with cell-based assays, off-target effects can lead to unexpected physiological responses.[7]
-
Tip: Conduct a broad panel of in vitro safety pharmacology assays to identify potential off-target interactions.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound under Different Assay Conditions
| Assay Condition | IC50 (nM) | Standard Deviation | Notes |
| Standard (pH 7.4, 25°C) | 50 | ± 5 | Baseline measurement |
| High pH (pH 8.0) | 25 | ± 3 | Increased potency at higher pH |
| Low pH (pH 6.8) | 120 | ± 15 | Decreased potency at lower pH |
| High Enzyme Concentration | 75 | ± 8 | Possible tight-binding |
| With 1% DMSO | 52 | ± 6 | No significant solvent effect |
| Aged Compound Stock | 200 | ± 30 | Compound degradation suspected |
Table 2: Hypothetical Cell Viability Data for this compound
| Cell Line | Treatment Duration | Viability Assay | EC50 (µM) | Notes |
| Cancer Cell Line A | 24 hours | MTT | 15 | Moderate cytotoxic effect |
| Cancer Cell Line A | 48 hours | MTT | 8 | Time-dependent cytotoxicity |
| Normal Fibroblasts | 48 hours | MTT | > 100 | Selective for cancer cells |
| Cancer Cell Line B | 48 hours | CellTiter-Glo | 12 | Confirms cytotoxic effect |
| Cancer Cell Line A (High Passage) | 48 hours | MTT | 50 | Altered response in later passages |
Experimental Protocols
Protocol: Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay for measuring the inhibition of carbonic anhydrase.
Materials:
-
Purified carbonic anhydrase
-
This compound
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
p-Nitrophenyl acetate (pNPA) substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of carbonic anhydrase in assay buffer.
-
Prepare a stock solution of pNPA in a suitable solvent (e.g., acetonitrile).
-
-
Assay Setup:
-
Add assay buffer to each well of a 96-well plate.
-
Add varying concentrations of this compound (or DMSO for control) to the wells.
-
Add the carbonic anhydrase solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at the desired temperature for a specified time.
-
-
Initiate Reaction:
-
Add the pNPA substrate to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 405 nm and continue to take readings at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Inhibition of carbonic anhydrase by this compound disrupts cellular pH homeostasis.
Experimental Workflow
Caption: A systematic workflow for troubleshooting ambiguous experimental results.
Logical Relationships
Caption: Key factors and their relationships influencing this compound's experimental outcome.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. m.youtube.com [m.youtube.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. resources.biomol.com [resources.biomol.com]
- 7. youtube.com [youtube.com]
- 8. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Carbonic anhydrase, its inhibitors and vascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
refining Chlorzolamide treatment duration for optimal effect
Chlorzoxazone Technical Support Center
A Note on Nomenclature: This guide pertains to Chlorzoxazone . The term "Chlorzolamide" is considered a likely misspelling, as the preponderance of scientific literature refers to the muscle relaxant and experimental compound as Chlorzoxazone.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Chlorzoxazone and what is its primary mechanism of action?
A1: Chlorzoxazone is a centrally acting skeletal muscle relaxant used to treat muscle spasms and associated pain.[1] Its precise mechanism is not fully elucidated but is understood to primarily involve the spinal cord and subcortical areas of the brain.[2][3] It is believed to inhibit multisynaptic reflex arcs that are responsible for producing and maintaining skeletal muscle spasms.[2][4][5] Some evidence suggests it may act on GABA-A and GABA-B receptors, facilitate the action of the inhibitory neurotransmitter GABA, and potentially influence voltage-gated calcium channels.[1][2]
Q2: What is the pharmacokinetic profile of Chlorzoxazone?
A2: Chlorzoxazone is well-absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 2 hours.[4][5][6] It has a short elimination half-life of approximately 1.1 to 1.5 hours and a duration of action of 3 to 4 hours.[1][3][6] The drug is rapidly metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2E1, into an inactive metabolite, 6-hydroxychlorzoxazone.[2][6]
Q3: Is Chlorzoxazone used for applications other than as a muscle relaxant in research?
A3: Yes. Due to its specific metabolism by CYP2E1, Chlorzoxazone is often used as a probe to determine CYP2E1 activity in both in vivo and in vitro experimental systems.[7][8] More recently, it has been identified as a small molecule that can enhance the immunosuppressive capacity of mesenchymal stem cells (MSCs) by modulating FOXO3 phosphorylation.[9]
Section 2: Troubleshooting Guides for Experimental Use
Q4: My in vivo animal study results are being confounded by sedation. How can I address this?
A4: Sedation is a known central nervous system (CNS) effect of Chlorzoxazone.[6]
-
Dose Optimization: The most direct approach is to perform a dose-response study to find the minimum effective dose that achieves the desired biological effect with the least sedation.
-
Time Point Selection: Since the drug's peak effect is around 1-2 hours post-administration with a 3-4 hour duration, consider scheduling behavioral assessments or other measurements outside of this peak window if the experimental design allows.[3][4]
-
Control Groups: Ensure you have a vehicle-only control group to properly baseline the sedative effects. If combining Chlorzoxazone with other agents, be aware of potential additive CNS depressant effects.[10]
Q5: I am observing inconsistent results in my cell culture experiments. Could this be a solubility issue?
A5: This is a possibility. Chlorzoxazone is described as being only slightly soluble in water.[4]
-
Solvent Choice: For stock solutions, sparingly soluble compounds are often dissolved in organic solvents like DMSO or ethanol before being diluted to the final concentration in culture media. Always check the final solvent concentration for cell toxicity and include a vehicle control in your experiments.
-
Preparation Technique: Ensure the compound is fully dissolved in the stock solution before further dilution. Gentle warming or vortexing may assist.
-
Enhanced Formulations: Research has shown that techniques like creating solid dispersions with polymers (e.g., PVP) or cogrinding with excipients (e.g., PEG 4000) can significantly improve dissolution, which may be relevant if you are preparing oral formulations for animal studies.[11][12]
Q6: What is the optimal treatment duration and concentration for Chlorzoxazone in my experiments?
A6: The optimal duration and concentration are highly dependent on your experimental model.
-
In Vitro: There is no single standard. One study investigating the immunomodulatory effects on mesenchymal stem cells (MSCs) identified 10 µM as an optimal concentration for their experiments after testing a range.[9] It is critical to perform a concentration-response curve (e.g., testing 1 µM, 10 µM, 50 µM, 100 µM) to determine the ideal concentration for your specific cell type and endpoint. Treatment duration can range from hours to days depending on the biological process being studied.
-
In Vivo (Animal Models): For acute effects, treatment may only be needed for a few days. Clinically, Chlorzoxazone is recommended for short-term use, typically 1 to 4 weeks.[6][13] Long-term studies should be approached with caution due to the risk of hepatotoxicity.[13]
Q7: I am planning a long-term in vivo study. What are the concerns regarding hepatotoxicity?
A7: While rare, serious and even fatal liver toxicity has been reported in clinical use.[1][13] The mechanism appears to be idiosyncratic.[5]
-
Monitoring: For long-term animal studies, it is prudent to periodically monitor liver function. This can be done by collecting blood samples to measure serum levels of liver enzymes such as AST and ALT.[5]
-
Dose Selection: Use the lowest effective dose to minimize the risk of off-target toxicity.
Section 3: Data Presentation & Experimental Protocols
Quantitative Data Summary
| Parameter | Value | Source |
| Elimination Half-Life | ~1.1 - 1.5 hours | [1][6][8] |
| Time to Peak Plasma Conc. | ~1 - 2 hours | [4][5][6] |
| Duration of Action | ~3 - 4 hours | [1][3] |
| Metabolizing Enzyme | Cytochrome P450 2E1 (CYP2E1) | [2][6] |
| Optimal In Vitro Conc. (MSC Study) | 10 µM | [9] |
Protocol 1: In Vitro Immunomodulation Assay with Mesenchymal Stem Cells (MSCs)
This protocol is adapted from a study demonstrating Chlorzoxazone's effect on MSCs.[9] Researchers should adapt it to their specific cell lines and equipment.
-
Cell Culture: Culture human umbilical cord-derived MSCs in α-MEM supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Chlorzoxazone Preparation: Prepare a stock solution of Chlorzoxazone (e.g., 10 mM in DMSO).
-
Treatment: Seed MSCs in appropriate culture plates. Once they reach ~70-80% confluency, replace the medium with fresh medium containing the desired final concentration of Chlorzoxazone (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to assess changes in gene or protein expression.
-
Endpoint Analysis - Gene Expression (qRT-PCR):
-
Harvest cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR using primers for target genes (e.g., IDO, COX2, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Endpoint Analysis - Protein Expression (Western Blot):
-
Lyse the treated cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., p-FOXO3, total FOXO3, IDO) and a loading control (e.g., β-actin), followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and imaging system.
-
Protocol 2: Basic Drug Dissolution Test
This protocol is a generalized method based on pharmaceutical dissolution studies.[11][14] It is useful for assessing the release characteristics of different Chlorzoxazone formulations.
-
Apparatus Setup: Use a USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Medium: Prepare a suitable dissolution medium, such as 900 mL of phosphate buffer (pH 6.8), and maintain it at 37°C ± 0.5°C.[11]
-
Procedure:
-
Place the Chlorzoxazone tablet or formulation into the dissolution vessel.
-
Begin paddle rotation at a set speed (e.g., 50 rpm).[11]
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the collected samples through a suitable filter (e.g., 0.45 µm).
-
Determine the concentration of dissolved Chlorzoxazone using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax), which is approximately 280-282 nm in buffer.[11][15]
-
Calculate the cumulative percentage of drug released at each time point.
-
Section 4: Signaling Pathways & Workflow Visualizations
Caption: Central mechanism of Chlorzoxazone action.
Caption: FOXO3-mediated immunomodulation by Chlorzoxazone.
Caption: General experimental workflow for Chlorzoxazone.
References
- 1. Chlorzoxazone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Chlorzoxazone? [synapse.patsnap.com]
- 3. Articles [globalrx.com]
- 4. drugs.com [drugs.com]
- 5. drugs.com [drugs.com]
- 6. droracle.ai [droracle.ai]
- 7. selleckchem.com [selleckchem.com]
- 8. A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorzoxazone, a small molecule drug, augments immunosuppressive capacity of mesenchymal stem cells via modulation of FOXO3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Dissolution enhancement of chlorzoxazone using cogrinding technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-Step Preparation of Fiber-Based Chlorzoxazone Solid Dispersion by Centrifugal Spinning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chlorzoxazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. ijpbs.com [ijpbs.com]
Technical Support Center: Chlorzolamide Western Blot Analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Western blot analysis to study the effects of Chlorzolamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should consider when designing my Western blot experiment?
While specific protein targets of this compound may vary depending on the cell type and experimental conditions, it is known to be a carbonic anhydrase inhibitor. Therefore, a primary consideration should be the expression levels of different carbonic anhydrase isoforms. Additionally, downstream signaling pathways affected by changes in ion transport and pH homeostasis could be relevant targets for your analysis.
Q2: How do I choose the right antibodies for detecting protein changes induced by this compound?
When selecting a primary antibody, ensure it is validated for Western blot applications and is specific to your target protein. It is crucial to check the manufacturer's datasheet for recommended dilutions and blocking conditions. For detecting changes in protein expression post-treatment, it is advisable to use a loading control antibody (e.g., GAPDH, β-actin, or tubulin) to normalize your results and ensure equal protein loading across lanes.[1][2]
Q3: What are the critical controls to include in my this compound Western blot experiment?
A well-designed experiment is essential for obtaining reliable results.[3] Key controls include:
-
Untreated Control: Cells or tissues not exposed to this compound to establish baseline protein expression.
-
Vehicle Control: Cells or tissues treated with the same solvent used to dissolve this compound to account for any effects of the vehicle itself.
-
Positive Control: A cell lysate or purified protein known to express the target protein to validate antibody performance.[3]
-
Loading Control: An antibody against a housekeeping protein to ensure equal protein loading.[1][4]
Troubleshooting Guide
Problem 1: Weak or No Signal
Q: I am not detecting my protein of interest after treating cells with this compound. What could be the issue?
A: Several factors could lead to a weak or absent signal. Consider the following troubleshooting steps:
-
Insufficient Protein Loaded: For low-abundance proteins, you may need to load a higher amount of total protein per lane, potentially 50-100 µg.[3][5]
-
Suboptimal Antibody Concentration: The primary or secondary antibody dilution may not be optimal. Titrate your antibodies to find the ideal concentration.[4][6][7]
-
Inefficient Protein Transfer: Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[5] For high molecular weight proteins, consider adding a low percentage of SDS to the transfer buffer.[6]
-
Incorrect Antibody Storage or Handling: Ensure antibodies have been stored according to the manufacturer's instructions and have not expired.[6]
-
Insufficient Exposure Time: Increase the exposure time during signal detection.[6]
-
Protein Degradation: Ensure that samples are always kept on ice and that lysis buffers contain protease and phosphatase inhibitors.[8][9]
Problem 2: High Background
Q: My Western blot has high background, making it difficult to see my specific bands. How can I reduce this?
A: High background can obscure your results. Here are some common causes and solutions:
-
Inadequate Blocking: Ensure you are using an appropriate blocking buffer (e.g., non-fat dry milk or BSA) and blocking for a sufficient amount of time (at least 1 hour at room temperature or overnight at 4°C).[6][8] Adding a small amount of detergent like Tween 20 to the blocking buffer can also help.[6]
-
Antibody Concentration Too High: An overly concentrated primary or secondary antibody can lead to non-specific binding. Try reducing the antibody concentration.[4][6]
-
Insufficient Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[3][7]
-
Contamination: Ensure all buffers and equipment are clean to avoid contamination that can cause speckles or blotches on the membrane.[10]
Problem 3: Non-Specific Bands
Q: I am seeing multiple bands in addition to the band for my target protein. What does this mean?
A: The presence of unexpected bands can be due to several factors:
-
Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for validation data. Running a negative control can help identify non-specific binding.[10]
-
Protein Degradation: Degraded protein fragments may appear as lower molecular weight bands. Always use fresh samples with protease inhibitors.[11]
-
Splice Variants or Post-Translational Modifications: Your target protein may exist as different splice variants or have post-translational modifications that alter its molecular weight.[10]
-
Sample Overload: Loading too much protein can lead to the appearance of non-specific bands.[3]
Experimental Protocols
General Western Blot Protocol for this compound-Treated Cells
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include untreated and vehicle controls.
-
Lyse cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA assay).
-
-
SDS-PAGE:
-
Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel of an appropriate percentage for your target protein's molecular weight.
-
Run the gel until adequate separation of the protein ladder is achieved.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[3]
-
Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Quantify band intensity using densitometry software and normalize to the loading control.[1]
-
Quantitative Data Summary
The following table provides an example of how to present quantitative data from a Western blot experiment investigating the dose-dependent effect of this compound on a target protein.
| This compound (µM) | Target Protein (Normalized Intensity) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 10 | 0.85 | 0.06 |
| 50 | 0.62 | 0.05 |
| 100 | 0.41 | 0.07 |
Visualizations
Caption: A typical experimental workflow for Western blot analysis.
Caption: A potential signaling pathway affected by this compound.
References
- 1. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Reference Proteins for Western Blot Analyses in Mouse Model Systems of 2,3,7,8-Tetrachlorodibenzo-P-Dioxin (TCDD) Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. southernbiotech.com [southernbiotech.com]
- 10. assaygenie.com [assaygenie.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blotting Technique | Rockland [rockland.com]
managing Chlorzolamide stability issues in long-term experiments
Welcome to the technical support center for Chlorzoxazone. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during long-term experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is Chlorzoxazone and what are its basic chemical properties? Chlorzoxazone (5-chloro-2(3H)-benzoxazolone) is a centrally acting skeletal muscle relaxant.[1] It is a white or practically white crystalline powder with low water solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability).[2][3][4] It is slightly soluble in water, sparingly soluble in alcohols, and soluble in solutions of alkali hydroxides.[2][3]
Q2: What are the primary stability concerns for Chlorzoxazone in experimental settings? Chlorzoxazone is susceptible to degradation under several conditions, including:
-
Hydrolysis: It degrades in both acidic and alkaline aqueous solutions.[5][6][7] Alkaline hydrolysis is particularly notable and results in the formation of 2-amino-4-chlorophenol, a toxic precursor.[8][9]
-
Oxidation: The molecule is vulnerable to oxidative stress.[7][10]
-
Photodegradation: Exposure to UV light can cause degradation.[7][10]
Q3: How should I store Chlorzoxazone powder and stock solutions?
-
Powder: The solid drug should be stored in a tightly closed container at room temperature (20°C to 25°C or 68°F to 77°F), protected from moisture and direct light.[2][11] The shelf life of the powder in its original packaging can be up to 5 years.
-
Stock Solutions: Solutions, especially in aqueous buffers, are less stable. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store in the dark at 2-8°C for a short period. For longer-term storage, consider using a non-aqueous solvent like DMSO, though moisture-absorbing DMSO can reduce solubility.[12] Always perform a purity check if the solution is stored for an extended time.
Q4: How does pH affect the solubility and stability of Chlorzoxazone? As a weak acid, Chlorzoxazone's solubility is pH-dependent.[13] It has low solubility in acidic conditions (e.g., pH 1.2) and higher solubility in neutral to slightly alkaline buffers (e.g., pH 6.8).[14] However, be aware that alkaline conditions (e.g., using strong alkali hydroxides) can accelerate hydrolytic degradation, even while improving solubility.[8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: My Chlorzoxazone solution has turned a pink or reddish color.
-
Possible Cause: This may indicate oxidative degradation. Some phenolic compounds can form colored quinone-type structures upon oxidation. Epinephrine, for example, forms the red-colored adrenochrome upon oxidation.[15]
-
Troubleshooting Steps:
-
Protect from Light: Ensure your solutions are prepared and stored in amber vials or protected from light to prevent photo-oxidation.
-
Use Fresh Solvents: Ensure solvents are of high purity and free from peroxides or other oxidizing contaminants.
-
Consider an Inert Atmosphere: If the problem persists, try degassing your solvent and preparing the solution under an inert gas like nitrogen or argon.
-
Problem 2: I am seeing precipitate form in my aqueous buffer solution over time.
-
Possible Cause: This is likely due to the low aqueous solubility of Chlorzoxazone, especially if the buffer pH is acidic or if the temperature of the solution has decreased.[14]
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your buffer. Solubility is lower in acidic conditions. A buffer with a pH of 6.8 may provide better solubility.[14]
-
Consider a Co-solvent: You may need to add a small percentage of an organic co-solvent like ethanol or DMSO to your aqueous buffer to maintain solubility.
-
Prepare Fresh: Due to its limited stability and solubility in aqueous media, it is best to prepare solutions immediately before use.
-
Problem 3: My experimental results are inconsistent and show a loss of compound activity over the course of a multi-day experiment.
-
Possible Cause: This strongly suggests that Chlorzoxazone is degrading under your experimental conditions.
-
Troubleshooting Steps:
-
Review Conditions: Analyze your experimental conditions (pH, temperature, light exposure, presence of potential oxidizing agents) against the known degradation pathways (hydrolysis, oxidation, photolysis).[7]
-
Perform a Stability Check: Run a control experiment where you incubate your Chlorzoxazone solution under the exact experimental conditions for the full duration of the experiment. Periodically take samples and analyze them using a stability-indicating method (like HPLC) to quantify the amount of remaining parent compound.
-
Visualize the Workflow: Use the troubleshooting diagram below to systematically identify the source of degradation.
-
Visualization: Troubleshooting Workflow
Caption: A logical workflow for diagnosing and addressing Chlorzoxazone stability problems.
Data & Protocols
Data Summary
Table 1: Recommended Conditions for Forced Degradation Studies
These conditions are designed to intentionally degrade the drug to identify potential degradation products and establish a stability-indicating analytical method.[5][6][7]
| Stress Condition | Reagent / Condition | Duration | Notes |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Reflux for hours | Monitor degradation; time depends on acid strength and temperature. |
| Alkaline Hydrolysis | 0.1 M to 1 M NaOH | Reflux for hours | Can be faster than acid hydrolysis. Produces 2-amino-4-chlorophenol.[9] |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) | Room Temperature | Monitor for color change and degradation. |
| Thermal Degradation | Dry Heat (e.g., 100°C) | Several hours | Assess stability of the solid drug form. |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) or sunlight | Several hours | Expose both solid drug and solution to light. |
Table 2: Aqueous Solubility of Chlorzoxazone at Different pH Values
Chlorzoxazone's solubility is highly dependent on the pH of the medium.[14]
| Solvent / Medium | pH | Solubility Notes |
| 0.1N HCl | ~1.2 | Low solubility |
| Acetate Buffer | 4.5 | Low solubility |
| Water | ~7.0 | Higher solubility than in acidic buffers |
| Phosphate Buffer | 6.8 | Higher solubility than in acidic buffers |
| Alkali Hydroxide Solution | >10 | Soluble, but risk of rapid degradation increases.[2] |
Experimental Protocols
Protocol 1: Preparation of Chlorzoxazone Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh 16.96 mg of Chlorzoxazone powder (MW: 169.56 g/mol ).
-
Dissolution: Transfer the powder to a 10 mL volumetric flask. Add approximately 8 mL of high-purity, anhydrous DMSO.
-
Mixing: Gently swirl or sonicate the flask until the powder is completely dissolved.
-
Final Volume: Bring the solution to the 10 mL mark with DMSO. Mix thoroughly by inverting the flask several times.
-
Storage: Store in a tightly sealed glass vial, protected from light, at 2-8°C. Use fresh DMSO as moisture-absorbing solvent can reduce solubility.[12] It is recommended to use the solution within 24-48 hours.
Protocol 2: General Method for a Forced Degradation Study
This protocol outlines how to test the stability of Chlorzoxazone under a specific stress condition (e.g., acid hydrolysis).
-
Preparation: Prepare a 1 mg/mL solution of Chlorzoxazone in a suitable solvent (e.g., methanol or a 50:50 mix of methanol:water).
-
Stress Application: Transfer 5 mL of the drug solution to a flask. Add 5 mL of 0.2 M HCl to initiate acid hydrolysis (final concentration: 0.1 M HCl). Prepare a control sample with 5 mL of drug solution and 5 mL of water.
-
Incubation: Place both flasks in a water bath set to 60-80°C.
-
Sampling: Withdraw aliquots (e.g., 100 µL) from both the stressed and control samples at time points such as 0, 2, 4, 8, and 24 hours.
-
Neutralization & Dilution: Immediately neutralize the acidic samples by adding an equimolar amount of NaOH. Dilute all samples to a suitable concentration for analysis (e.g., 10-20 µg/mL) with the mobile phase of your analytical method.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 3). Compare the chromatograms of the stressed samples to the control to identify degradation peaks and quantify the loss of the parent drug.
Visualization: Experimental Workflow for Stability Studies
References
- 1. Chlorzoxazone | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CHLORZOXAZONE [dailymed.nlm.nih.gov]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. Mechanochemical cocrystallization to improve the physicochemical properties of chlorzoxazone - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Stability Indicating Assay Method Development and Validation of Simultaneous Estimation of Chlorzoxazone, Diclofenac Sodium and Paracetamol in Bulk Drug and Tablet by RP-HPLC - ProQuest [proquest.com]
- 7. imedpub.com [imedpub.com]
- 8. Kinetic study of alkaline induced hydrolysis of the skeletal muscle relaxant chlorzoxazone using ratio spectra first derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. Stability indicating thin-layer chromatographic determination of chlorzoxazone, diclofenac sodium and paracetamol as bulk drug: Application to forced degradation study | Semantic Scholar [semanticscholar.org]
- 11. Chlorzoxazone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. selleckchem.com [selleckchem.com]
- 13. One-Step Preparation of Fiber-Based Chlorzoxazone Solid Dispersion by Centrifugal Spinning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. iipseries.org [iipseries.org]
Validation & Comparative
On-Target Validation of Dorzolamide: A Comparative Guide to siRNA and Alternative Methods
A Note on Nomenclature: This guide focuses on the validation of the on-target effects of Dorzolamide. Initial searches for "Chlorzolamide" did not yield relevant results, suggesting a possible typographical error. Dorzolamide is a well-characterized carbonic anhydrase inhibitor, and this document will proceed under the assumption that it is the compound of interest.
Introduction
Dorzolamide is a sulfonamide and a potent inhibitor of carbonic anhydrase II (CA-II), an enzyme crucial for the secretion of aqueous humor in the eye.[1] By inhibiting CA-II, Dorzolamide effectively reduces intraocular pressure, making it a cornerstone in the treatment of glaucoma and ocular hypertension.[1][2][3] Validating that the therapeutic effects of a drug candidate like Dorzolamide are indeed due to its interaction with the intended target (on-target effects) and not a result of unintended interactions (off-target effects) is a critical step in drug development.
This guide provides a comprehensive comparison of using small interfering RNA (siRNA) as a genetic method to validate the on-target effects of Dorzolamide. Furthermore, it presents alternative biophysical and biochemical methods, offering researchers a broader perspective on target engagement strategies.
Validating Dorzolamide's On-Target Effects with siRNA
The core principle behind using siRNA for on-target validation is to compare the physiological effects of the drug with the effects of specifically silencing the target gene. If the phenotypic outcome of knocking down the target protein (in this case, CA-II) mimics the effect of the drug, it provides strong evidence that the drug's mechanism of action is indeed through that target.
Signaling Pathway of Dorzolamide's Target: Carbonic Anhydrase II
Caption: Signaling pathway of Carbonic Anhydrase II in aqueous humor secretion and points of inhibition.
Experimental Workflow: siRNA-Mediated Validation
The following diagram outlines the typical workflow for validating the on-target effects of Dorzolamide using siRNA.
Caption: Experimental workflow for siRNA-based on-target validation of Dorzolamide.
Comparison of Expected Outcomes: Dorzolamide vs. CA-II siRNA
The following table summarizes the expected quantitative outcomes from a hypothetical experiment directly comparing Dorzolamide treatment with CA-II siRNA knockdown.
| Parameter | Vehicle Control | Dorzolamide (10 µM) | Control siRNA | CA-II siRNA |
| CA-II mRNA Level (relative to control) | 100% | ~100% | 100% | <30% |
| CA-II Protein Level (relative to control) | 100% | 100% | 100% | <20% |
| Carbonic Anhydrase Activity | 100% | <20% | ~100% | <30% |
| Bicarbonate Ion Transport | Baseline | Reduced | Baseline | Reduced |
| Cell Viability | >95% | >95% | >95% | >95% |
Note: This table presents expected data based on the known mechanisms of Dorzolamide and siRNA. Actual values would be experiment-dependent.
Experimental Protocol: siRNA-Mediated Knockdown of CA-II
This protocol provides a general framework for siRNA-mediated knockdown of CA-II in a relevant cell line, such as human ciliary epithelial cells.
-
Cell Culture: Culture human ciliary epithelial cells in the appropriate medium and conditions until they reach 50-70% confluency.
-
siRNA Preparation: Reconstitute lyophilized CA-II specific siRNA and a non-targeting control siRNA to a stock concentration of 20 µM.
-
Transfection:
-
For each well of a 6-well plate, dilute 5 µL of siRNA stock solution into 245 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent into 245 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL of siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for CA-II knockdown.
-
Dorzolamide Treatment: Following incubation, treat the cells with the desired concentration of Dorzolamide or a vehicle control for the desired duration.
-
Analysis:
-
Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription followed by qPCR to quantify the knockdown of CA-II mRNA.
-
Western Blot: Lyse the cells and perform a Western blot to assess the reduction in CA-II protein levels.
-
Phenotypic Assay: Conduct relevant phenotypic assays, such as measuring bicarbonate transport or other downstream effects of carbonic anhydrase inhibition.
-
Alternative Methods for On-Target Validation
While siRNA provides genetic evidence of on-target effects, biophysical and biochemical methods offer complementary approaches to confirm direct target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a drug to its target protein alters the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
CETSA Experimental Workflow
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
CETSA Protocol Outline
-
Cell Treatment: Treat intact cells with Dorzolamide or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Detection: Quantify the amount of soluble CA-II in each sample using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble CA-II as a function of temperature to generate a melting curve. A shift in the melting curve for Dorzolamide-treated samples compared to the vehicle control indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another method that relies on changes in protein stability upon drug binding. In this assay, the binding of a drug protects the target protein from proteolytic degradation.
DARTS Experimental Workflow
Caption: Experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
DARTS Protocol Outline
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line.
-
Drug Incubation: Incubate the lysate with Dorzolamide or a vehicle control.
-
Proteolysis: Subject the lysates to limited digestion with a protease (e.g., pronase or thermolysin).
-
Analysis: Analyze the protein fragments by SDS-PAGE and Western blotting for CA-II.
-
Data Interpretation: A higher intensity of the full-length CA-II band in the Dorzolamide-treated sample compared to the control indicates that the drug protected the protein from digestion, confirming direct binding.
Comparison of Validation Methods
| Method | Principle | Advantages | Disadvantages |
| siRNA | Genetic knockdown of the target protein to mimic the drug's effect. | Provides evidence of the target's role in the observed phenotype. Can be used in vivo. | Off-target effects of siRNA are possible. Does not directly measure drug-target binding. |
| CETSA | Drug binding alters the thermal stability of the target protein. | Measures target engagement in a cellular context. No modification of the drug is needed. | Not all drug-target interactions result in a thermal shift. Requires specific antibodies for detection. |
| DARTS | Drug binding protects the target protein from protease digestion. | Confirms direct drug-target binding. No drug modification is required. | May not be suitable for all proteins. Requires optimization of protease concentration and digestion time. |
Conclusion
Validating the on-target effects of Dorzolamide is essential for a thorough understanding of its mechanism of action. The use of siRNA provides strong genetic evidence by demonstrating that the knockdown of carbonic anhydrase II phenocopies the effects of the drug. However, for a more complete picture, it is recommended to complement siRNA studies with biophysical methods like CETSA or DARTS, which provide direct evidence of drug-target engagement within the cellular environment. By employing a multi-faceted approach, researchers can confidently validate the on-target effects of Dorzolamide and other drug candidates.
References
comparative analysis of Chlorzolamide vs [alternative compound]
A Comparative Analysis of Chlorzoxazone and Methocarbamol for Musculoskeletal Conditions
This guide provides a detailed comparative analysis of Chlorzoxazone and Methocarbamol, two centrally acting skeletal muscle relaxants. The information is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their pharmacological profiles, supported by available data.
Introduction
Chlorzoxazone and Methocarbamol are prescribed for the relief of discomfort associated with acute, painful musculoskeletal conditions.[1][2][3][4] Both are used as adjuncts to rest and physical therapy.[4] While they belong to the same therapeutic class, they exhibit differences in their mechanism of action, pharmacokinetic profiles, and safety considerations. A comprehensive understanding of these differences is crucial for informed clinical and research decisions.
Mechanism of Action
The precise mechanisms of action for both Chlorzoxazone and Methocarbamol are not fully elucidated, but they are understood to be centrally acting agents that do not directly relax tense skeletal muscles.[5][6][7]
Chlorzoxazone: This agent is believed to act primarily at the level of the spinal cord and subcortical areas of the brain.[2][6][8] It inhibits multisynaptic reflex arcs that are involved in producing and maintaining skeletal muscle spasms.[2][6][9] Some evidence suggests its mechanism may involve its action on GABA-A and GABA-B receptors and voltage-gated calcium channels.[10] The clinical outcome is a reduction in skeletal muscle spasm, leading to pain relief and increased mobility.[2]
Methocarbamol: Similar to Chlorzoxazone, Methocarbamol's therapeutic effects are attributed to central nervous system (CNS) depression.[1][7] It is thought to work by blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal pathways.[1][11] This leads to sedation and a reduction in muscle spasms.[1] It does not have a direct effect on the contractile mechanism of striated muscle, the nerve fiber, or the motor endplate.[7]
Pharmacokinetic Profiles
Chlorzoxazone and Methocarbamol exhibit distinct pharmacokinetic properties that influence their clinical application.
| Parameter | Chlorzoxazone | Methocarbamol |
| Absorption | Rapidly absorbed after oral administration.[6] | Rapidly and completely absorbed after oral administration.[1] |
| Onset of Action | Peak plasma concentrations reached in 1 to 2 hours.[4][6] | Effects generally begin within 30 minutes.[4][5] |
| Protein Binding | 13-18% | 46-50%[11] |
| Metabolism | Extensively metabolized in the liver, primarily by CYP2E1.[2][6][12] | Extensively metabolized in the liver via dealkylation and hydroxylation.[1][13][14] |
| Elimination Half-Life | Approximately 1.1 hours.[10] | Approximately 0.9 to 2.2 hours.[1] |
| Excretion | Excreted in the urine, primarily as a glucuronide conjugate.[2][12] | Metabolites are rapidly and completely excreted in the urine.[1] |
Comparative Efficacy
The comparative efficacy of skeletal muscle relaxants is not well-established due to a scarcity of high-quality, head-to-head clinical trials.[15][16]
-
Systematic reviews have found very limited or inconsistent data regarding the effectiveness of both methocarbamol and chlorzoxazone compared to a placebo for musculoskeletal conditions.[17]
-
There is insufficient evidence to determine the relative efficacy of chlorzoxazone and methocarbamol against each other or against other muscle relaxants like cyclobenzaprine or carisoprodol.[17]
-
One meta-analysis of unpublished trials did include a head-to-head comparison of tizanidine to chlorzoxazone, but found no clear evidence of superiority for either agent.[16]
-
Given the limited comparative data, the choice of agent often depends on other factors such as side-effect profile, patient preference, and potential for drug interactions.[15]
Safety and Tolerability
Both medications can cause CNS depression, and patients should be warned about potential drowsiness and dizziness, which can impair their ability to operate motor vehicles or machinery.[13][18][19] Combining these agents with alcohol or other CNS depressants can potentiate these effects.[1][13]
| Adverse Effect Profile | Chlorzoxazone | Methocarbamol |
| Common Side Effects | Drowsiness, dizziness, lightheadedness, malaise.[10][15][19] | Drowsiness, dizziness, lightheadedness, blurred vision, headache, nausea.[5][13][18][20] |
| Serious Adverse Events | Hepatotoxicity: Rare but serious, and potentially fatal, liver damage has been reported.[9][10][17][21] Discontinuation is advised if signs of liver dysfunction occur.[9][19] | Hypersensitivity/Anaphylactic Reactions: Have been reported.[5] |
| Other Notable Effects | May cause orange or reddish discoloration of urine.[15][19] | May cause urine to turn black, blue, or green.[5][18] |
| Abuse Potential | Not highlighted as a primary concern in available literature. | Animal studies suggest low abuse potential, but human studies have reported it. |
| Use in Geriatric Patients | Use with caution. | Listed in the Beers Criteria as a medication to be avoided in older adults due to risks of falls and fractures. |
Experimental Protocols
A Representative Phase III, Randomized, Double-Blind, Placebo-Controlled Trial
-
Objective: To compare the efficacy and safety of Chlorzoxazone vs. Methocarbamol vs. Placebo as an adjunct to standard care for acute, non-radicular low back pain.
-
Study Population: Adult patients (18-65 years) presenting with acute low back pain (duration < 7 days) and moderate to severe muscle spasm. Exclusion criteria would include chronic pain conditions, radiculopathy, previous spine surgery, known liver or renal impairment, and contraindications to the study medications.
-
Randomization and Blinding: Patients would be randomized in a 1:1:1 ratio to receive Chlorzoxazone (e.g., 500 mg TID), Methocarbamol (e.g., 1500 mg QID), or a matching placebo for a duration of 7 days. Both patients and investigators would be blinded to the treatment allocation.
-
Primary Outcome Measures: The primary efficacy endpoint would be the mean change in a validated pain intensity scale (e.g., 11-point Numeric Rating Scale) from baseline to Day 3.
-
Secondary Outcome Measures:
-
Change in functional disability, assessed by a validated questionnaire (e.g., Roland-Morris Disability Questionnaire).[16]
-
Patient-rated muscle spasm severity.
-
Global impression of improvement reported by both the patient and the physician.
-
Use of rescue medication (e.g., acetaminophen).
-
-
Safety Assessment: All adverse events would be recorded at each study visit. Vital signs and laboratory parameters, including liver function tests (ALT, AST, bilirubin), would be monitored at baseline and at the end of the study, particularly for the Chlorzoxazone arm due to its known risk of hepatotoxicity.[9][21]
Conclusion
Both Chlorzoxazone and Methocarbamol are established centrally acting skeletal muscle relaxants. Methocarbamol may be preferred in patients where sedation is less desirable, although evidence is limited.[15] A critical point of differentiation is the rare but serious risk of hepatotoxicity associated with Chlorzoxazone, which warrants careful consideration and monitoring.[17][21] The choice between these two agents should be guided by a careful assessment of the patient's clinical presentation, comorbidities, concomitant medications, and a thorough discussion of the potential risks and benefits. Further high-quality, head-to-head clinical trials are needed to definitively establish their comparative efficacy and safety.
References
- 1. google.com [google.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Robaxin vs. Chlorzoxazone for Musculoskeletal Conditions: Important Differences and Potential Risks. [goodrx.com]
- 5. Methocarbamol - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Chlorzoxazone? [synapse.patsnap.com]
- 7. What is the mechanism of Methocarbamol? [synapse.patsnap.com]
- 8. Chlorzoxazone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Chlorzoxazone Monograph for Professionals - Drugs.com [drugs.com]
- 10. Chlorzoxazone - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Chlorzoxazone | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Robaxin (Methocarbamol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Methocarbamol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Choosing a Skeletal Muscle Relaxant | AAFP [aafp.org]
- 16. researchgate.net [researchgate.net]
- 17. Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methocarbamol: MedlinePlus Drug Information [medlineplus.gov]
- 19. Chlorzoxazone (Chlorzoxazone Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 20. Metocarbamol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 21. Chlorzoxazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
head-to-head comparison of Chlorzolamide and its analogs
An Objective Comparison of Dorzolamide and Its Analogs in Ocular Hypotensive Therapy
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanism of action, and experimental evaluation of topical carbonic anhydrase inhibitors.
This guide provides a detailed head-to-head comparison of dorzolamide and its key analogs, a class of drugs pivotal in the management of elevated intraocular pressure (IOP) associated with glaucoma and ocular hypertension. While the initial query referenced "Chlorzolamide," available scientific literature points to the well-documented and widely used topical carbonic anhydrase inhibitor, dorzolamide. This comparison focuses on dorzolamide and its principal analogs, brinzolamide and sezolamide, for which comparative experimental data are available.
Mechanism of Action: Inhibition of Carbonic Anhydrase
Dorzolamide and its analogs are potent inhibitors of carbonic anhydrase (CA), specifically the isoenzyme CA-II, which is abundant in the ciliary processes of the eye.[1] By blocking this enzyme, these drugs suppress the formation of bicarbonate ions (HCO3-) from carbon dioxide and water.[2] This, in turn, reduces the transport of sodium and fluid into the anterior chamber, leading to a decrease in aqueous humor secretion and a subsequent lowering of intraocular pressure.[2][3] The reduction in IOP is the primary therapeutic goal in managing glaucoma and preventing optic nerve damage.[3] Unlike systemic carbonic anhydrase inhibitors, topical formulations like dorzolamide have minimal systemic side effects, such as acid-base or electrolyte disturbances.[4][5]
Head-to-Head Comparison of Dorzolamide and Its Analogs
Clinical studies have provided valuable data for comparing the efficacy and tolerability of dorzolamide and its analogs. The following table summarizes key quantitative data from comparative trials.
| Parameter | Dorzolamide (2%) | Brinzolamide (1%) | Sezolamide (1.8%) | Timolol (0.5%) (Reference) |
| Mean IOP Reduction (Peak) | ~19.2% - 21.2%[6][7] | ~14.2% - 21.9%[7] | ~19.4%[6] | ~29%[7] |
| Mean IOP Reduction (Trough) | ~9.6% - 21%[6][7] | ~14.1%[7] | ~9.2%[6] | ~23%[7] |
| Ocular Discomfort (Burning/Stinging) | 13.1%[7][8] | 1.7%[7][8] | Not Reported | Not Reported |
| Adverse Event Rate | 32.8%[7] | 14.7%[7] | Not Reported | Not Reported |
Note: Data is compiled from separate studies and may not be directly comparable due to variations in study design and patient populations. Timolol, a beta-blocker, is included as a common reference in glaucoma treatment.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the methodology for evaluation, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of dorzolamide and its analogs.
Measurement of Intraocular Pressure (IOP)
Objective: To quantify the ocular hypotensive effect of the test compounds in vivo.
Methodology (Clinical Trials):
-
Study Design: Double-masked, randomized, parallel-group clinical trials are the standard.[7]
-
Patient Population: Patients with primary open-angle glaucoma or ocular hypertension.[7]
-
Procedure:
-
A baseline IOP is established for each patient after a washout period of any previous ocular hypotensive medications.
-
Patients are randomly assigned to receive treatment with dorzolamide, an analog, a placebo, or an active control (e.g., timolol).
-
The eye drops are administered at specified intervals (e.g., twice or three times daily).[7]
-
IOP is measured at predetermined time points (e.g., peak and trough levels) throughout the study duration using a calibrated tonometer (e.g., Goldmann applanation tonometer).[6]
-
Measurements should be taken at consistent times of the day to account for diurnal IOP variations.[9]
-
-
Data Analysis: The mean change in IOP from baseline is calculated for each treatment group and statistically compared.
Methodology (Animal Models):
-
Animal Models: Normotensive or hypertensive rabbits or mice are commonly used.[9][10]
-
Procedure:
-
Animals are gently restrained to minimize stress-induced IOP fluctuations.[11][12]
-
Baseline IOP is measured using a rebound or applanation tonometer calibrated for the specific animal species.[12][13]
-
A single drop of the test compound is administered topically to one eye, with the contralateral eye often serving as a control.
-
IOP is measured at regular intervals post-administration to determine the onset and duration of action.[10]
-
-
Considerations: Anesthesia can affect IOP; if used, the timing and type of anesthetic must be consistent.[13]
In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC50 or Ki) of the compounds against specific carbonic anhydrase isoenzymes.
Methodology (Colorimetric Assay):
-
Principle: This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of the test compound.[14]
-
Materials:
-
Purified human carbonic anhydrase isoenzymes (e.g., hCA-II).
-
Ester substrate (e.g., p-nitrophenyl acetate).
-
Test compounds (dorzolamide and its analogs) at various concentrations.
-
Assay buffer.
-
Microplate reader.
-
-
Procedure:
-
The purified CA enzyme is pre-incubated with varying concentrations of the inhibitor.
-
The substrate is added to initiate the enzymatic reaction, which leads to the release of a chromophore (p-nitrophenol).
-
The rate of chromophore formation is measured spectrophotometrically by monitoring the change in absorbance over time.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
-
Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be calculated from the IC50 values.[15][16]
Methodology (Fluorescence-Based Assay):
-
Principle: This high-throughput assay utilizes an indicator-displacement concept where a fluorescent indicator binds to the enzyme's active site, causing fluorescence quenching. The addition of a competitive inhibitor displaces the indicator, leading to fluorescence recovery.[17]
-
Procedure:
-
A fluorescent indicator is treated with the carbonic anhydrase enzyme, resulting in quenched fluorescence.
-
The test compound is added, and the recovery of fluorescence is measured.
-
The degree of fluorescence recovery is directly proportional to the inhibitor's affinity for the enzyme.[17]
-
-
Advantages: This method is suitable for high-throughput screening of large compound libraries.[17]
References
- 1. aoa.org [aoa.org]
- 2. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dorzolamide - Wikipedia [en.wikipedia.org]
- 6. Multiple-dose efficacy comparison of the two topical carbonic anhydrase inhibitors sezolamide and MK-927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of topical brinzolamide 1% and dorzolamide 2% eye drops given twice daily in addition to timolol 0.5% in patients with primary open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Consensus Recommendation for Mouse Models of Ocular Hypertension to Study Aqueous Humor Outflow and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison between the effect of topical and systemic carbonic anhydrase inhibitors on aqueous humor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.4. Intraocular pressure measurement [bio-protocol.org]
- 12. vettimes.co.uk [vettimes.co.uk]
- 13. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Confirming the Binding Affinity of Dorzolamide to Carbonic Anhydrase II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Dorzolamide to its primary target, Carbonic Anhydrase II (CA-II), with other common carbonic anhydrase inhibitors. Supporting experimental data, detailed methodologies, and visual representations of experimental workflows and signaling pathways are presented to offer a comprehensive resource for researchers in pharmacology and drug development.
Executive Summary
Dorzolamide is a potent inhibitor of Carbonic Anhydrase II, an enzyme crucial in the production of aqueous humor in the eye. By binding to CA-II, Dorzolamide effectively reduces intraocular pressure, making it a cornerstone in the treatment of glaucoma and ocular hypertension. This guide presents quantitative data on its binding affinity alongside comparable inhibitors, Brinzolamide and Acetazolamide, and details the experimental methods used to determine these values.
Comparative Binding Affinity Data
The binding affinity of an inhibitor to its target is a critical measure of its potency. This is often expressed as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity.
| Inhibitor | Target | Binding Affinity Metric | Value (nM) |
| Dorzolamide | Carbonic Anhydrase II | Ki | 0.5 - 3.0 |
| Kd | ~1.1 | ||
| Brinzolamide | Carbonic Anhydrase II | Ki | 0.13 - 3.2 |
| Acetazolamide | Carbonic Anhydrase II | Ki | 12 - 14 |
Experimental Protocols
The determination of binding affinity is paramount in drug discovery and can be accomplished through various biophysical and biochemical assays. Below are detailed protocols for common methods used to quantify the interaction between carbonic anhydrase inhibitors and their target enzyme.
Stopped-Flow Spectroscopy for Enzyme Kinetics
This method is used to measure the kinetics of fast enzymatic reactions, such as the hydration of CO2 by carbonic anhydrase, and the inhibition of this reaction by compounds like Dorzolamide.
Principle: The stopped-flow apparatus rapidly mixes the enzyme and substrate, and the subsequent reaction is monitored in real-time by measuring changes in absorbance or fluorescence. For carbonic anhydrase activity, the assay often follows the change in pH using a pH indicator dye. The rate of the catalyzed reaction is determined, and then the assay is repeated with the inhibitor to measure the extent of inhibition.
Protocol:
-
Reagent Preparation:
-
Prepare a buffered solution (e.g., 20 mM Tris-HCl, pH 8.0) and chill to 0-4°C.
-
Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water for at least 30 minutes.
-
Prepare a stock solution of the inhibitor (e.g., Dorzolamide) in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Prepare a solution of purified Carbonic Anhydrase II in the chilled buffer.
-
Prepare a solution of a pH indicator (e.g., phenol red) in the same buffer.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument syringes and sample lines with the chilled buffer.
-
Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator.
-
-
Uninhibited Reaction (Control):
-
Load one syringe with the Carbonic Anhydrase II solution and the pH indicator.
-
Load the second syringe with the CO2-saturated water.
-
Initiate rapid mixing. The hydration of CO2 to carbonic acid will cause a pH drop, which is detected as a change in the indicator's absorbance.
-
Record the change in absorbance over time to determine the initial rate of the uncatalyzed reaction.
-
-
Inhibited Reaction:
-
Pre-incubate the Carbonic Anhydrase II solution with various concentrations of the inhibitor for a specified period.
-
Load one syringe with the enzyme-inhibitor mixture and pH indicator.
-
Load the second syringe with the CO2-saturated water.
-
Initiate rapid mixing and record the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the slopes of the absorbance curves.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also requires knowledge of the Michaelis constant (Km) of the enzyme for its substrate.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (enzyme) in a sample cell. The heat released or absorbed upon binding is measured by the instrument.
Protocol:
-
Sample Preparation:
-
Express and purify Carbonic Anhydrase II to a high degree of purity.
-
Prepare a concentrated stock solution of the inhibitor (e.g., Dorzolamide).
-
Dialyze both the enzyme and the inhibitor against the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize heats of dilution.
-
Accurately determine the concentrations of the enzyme and inhibitor solutions.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Load the reference cell with the dialysis buffer.
-
Load the sample cell with the Carbonic Anhydrase II solution (typically in the low micromolar range).
-
Load the injection syringe with the inhibitor solution (typically 10-20 times the concentration of the enzyme).
-
-
Titration:
-
Set the experimental parameters, including the temperature, injection volume, and spacing between injections.
-
Perform an initial small injection to account for any mixing artifacts.
-
Carry out a series of injections of the inhibitor into the enzyme solution.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Visualizations
Experimental Workflow: Stopped-Flow Assay
Caption: Stopped-Flow Assay Workflow
Signaling Pathway: Dorzolamide's Mechanism of Action
Caption: Dorzolamide's Mechanism of Action
Introduction: This guide provides a comparative analysis of the specificity of various sulfonamide-based inhibitors against different isoforms of human carbonic anhydrase (hCA). The specificity of these inhibitors is crucial for their therapeutic applications, as different hCA isoforms are involved in a range of physiological and pathological processes, from glaucoma to cancer.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of inhibitory activities and the experimental methods used to determine them.
Quantitative Comparison of Inhibitor Specificity
The inhibitory efficacy of a compound is typically quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce 50% inhibition of the enzyme. A lower Ki value indicates a more potent inhibitor. The following table summarizes the Ki values for Methazolamide and Acetazolamide against several key hCA isoforms.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Methazolamide | 50[2] | 14[2] | 36[2] | - | - |
| Acetazolamide | 250[3] | 12[4][5][6] | 74[4][5][6] | 25.7[7] | - |
Detailed Experimental Protocols
The determination of inhibition constants is critical for evaluating the specificity of enzyme inhibitors. A commonly employed method for carbonic anhydrase is the stopped-flow CO2 hydrase assay.
Stopped-Flow CO2 Hydrase Assay Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human carbonic anhydrase isoforms are purified. Stock solutions of the inhibitors (e.g., Methazolamide, Acetazolamide) are prepared, typically in a DMSO:water solution.
-
Assay Buffer: A buffered aqueous solution is used, for example, Tris-HCl with a specific pH, often maintained at physiological pH.
-
CO2 Substrate: A saturated solution of CO2 is prepared by bubbling CO2 gas through distilled water.
-
pH Indicator: A pH-sensitive indicator, such as p-nitrophenol, is included in the assay buffer to monitor the change in pH resulting from the hydration of CO2 to carbonic acid.
-
Stopped-Flow Measurement: The enzyme and inhibitor solution is rapidly mixed with the CO2-saturated buffer in a stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.
-
Calculation of Inhibition Constant (Ki): The initial rates of the reaction are measured at various inhibitor concentrations. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the data to a dose-response curve. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for its substrate.[8]
Visualizing Mechanisms and Workflows
Mechanism of Carbonic Anhydrase Inhibition:
The following diagram illustrates the general mechanism of action for sulfonamide-based carbonic anhydrase inhibitors.
Caption: General mechanism of carbonic anhydrase inhibition.
Experimental Workflow for Ki Determination:
The flowchart below outlines the typical experimental workflow for determining the inhibition constant (Ki) of a carbonic anhydrase inhibitor.
Caption: Workflow for Ki determination of CA inhibitors.
References
- 1. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Dorzolamide's Mechanism of Action Across Diverse Preclinical Models
A Comparative Guide for Researchers and Drug Development Professionals
Dorzolamide, a potent carbonic anhydrase inhibitor, is a cornerstone in the management of elevated intraocular pressure (IOP) associated with glaucoma and ocular hypertension.[1][2][3] Its efficacy hinges on a well-defined mechanism: the inhibition of carbonic anhydrase II (CA-II) in the ciliary processes of the eye.[1][2][4] This action curtails the production of bicarbonate ions, leading to a reduction in aqueous humor secretion and a subsequent decrease in IOP.[1][2][4] The validation of this mechanism across various experimental models is crucial for preclinical assessment and the development of novel drug delivery systems. This guide provides a comparative analysis of Dorzolamide's performance in different models, supported by experimental data and detailed protocols.
Mechanism of Action: A Molecular Perspective
Dorzolamide's primary target is carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid. In the ciliary body of the eye, this enzymatic activity is vital for the production of aqueous humor.[2][4][5] By specifically inhibiting the CA-II isoenzyme, Dorzolamide disrupts this process, leading to a significant reduction in IOP.[1][4]
Comparative Performance in Preclinical Models
The therapeutic effect of Dorzolamide has been extensively studied in various in vitro, ex vivo, and in vivo models. These models are instrumental in characterizing drug release profiles, corneal permeation, and pharmacodynamic efficacy of different formulations.
In Vitro and Ex Vivo Studies
In vitro release studies and ex vivo permeation assays are fundamental for the initial screening and optimization of topical ophthalmic formulations. These studies provide insights into how a formulation will behave at the site of application and its ability to deliver the active pharmaceutical ingredient to the target tissue.
Table 1: Comparison of Dorzolamide Formulations in In Vitro and Ex Vivo Models
| Formulation Type | Model System | Key Findings | Reference |
| Nanoliposomes | Excised albino rabbit cornea | Higher permeability compared to drug solution.[6] | [6] |
| Proniosomal Gel | Not specified | Sustained drug release. | [7] |
| Nanofiber Insert | Not specified | Controlled release of Dorzolamide over 80 hours.[8] | [8] |
| In Situ Gelling System | Not specified | Enhanced transcorneal permeation compared to conventional eye drops.[8] | [8] |
In Vivo Studies
In vivo models, primarily in rabbits, are the gold standard for evaluating the IOP-lowering effects and pharmacokinetic profiles of ophthalmic drugs. These studies provide crucial data on the drug's efficacy and duration of action in a living system.
Table 2: Pharmacodynamic and Pharmacokinetic Parameters of Dorzolamide Formulations in Rabbit Models
| Formulation Type | Key Pharmacodynamic Findings | Key Pharmacokinetic Findings | Reference |
| Nanoliposomes | More prolonged IOP-lowering effect compared to the solution form.[6] | Not specified | [6] |
| Proniosomal Gel | Higher reduction in IOP and sustained effect compared to Trusopt® eye drops.[7] | Increased bioavailability compared to Trusopt®.[7] | [7] |
| Nanofiber Insert | Sustained release profile over 72 hours.[8] | Cmax: 345.9 µg/mL; AUC0-72: 3216.63 ± 63.25 µg·h/mL; MRT: 21.6 ± 0.19 h.[8] | [8] |
| Chitosan-Dextran Nanoparticles | Notable 41.56% decrease in IOP for 10 hours.[9] | Not specified | [9] |
Experimental Protocols
Standardized experimental protocols are essential for the reliable cross-validation of Dorzolamide's mechanism and the comparative evaluation of its formulations.
In Vitro Drug Release Study
This study is designed to measure the rate and extent of drug release from a formulation.
-
Apparatus: Franz diffusion cell or dialysis bag method.
-
Membrane: A synthetic or natural membrane (e.g., cellulose) with a specific molecular weight cut-off.[6]
-
Release Medium: Phosphate buffer (pH 7.4) to simulate tear fluid.[6]
-
Procedure: The formulation is placed in the donor compartment, and the release medium is in the receptor compartment. Samples are withdrawn from the receptor compartment at predetermined time intervals and analyzed for Dorzolamide concentration using UV spectrophotometry or HPLC.[6][8]
Ex Vivo Corneal Permeation Study
This assay assesses the ability of a drug to permeate through the cornea.
-
Tissue: Freshly excised cornea from an albino rabbit.[6]
-
Apparatus: Franz diffusion cell.
-
Procedure: The cornea is mounted between the donor and receptor compartments of the Franz diffusion cell. The drug formulation is applied to the epithelial side in the donor compartment, and the receptor compartment is filled with a physiological buffer. Samples are collected from the receptor compartment over time and analyzed for drug content.[6]
In Vivo Intraocular Pressure (IOP) Measurement in Rabbits
This is the primary pharmacodynamic endpoint for glaucoma medications.
-
Animal Model: Albino rabbits are commonly used due to their large eyes and ease of handling.
-
Procedure: A baseline IOP reading is taken using a tonometer. The test formulation is then instilled into the conjunctival sac of one eye, with the other eye serving as a control. IOP is measured at regular intervals for a specified duration.
-
Data Analysis: The percentage reduction in IOP from baseline is calculated and compared between different formulations.
Conclusion
The cross-validation of Dorzolamide's mechanism of action in a variety of in vitro, ex vivo, and in vivo models provides a robust framework for understanding its therapeutic effects and for the development of advanced drug delivery systems. The data consistently demonstrates that novel formulations can significantly improve upon the performance of conventional eye drops by providing sustained drug release, enhanced corneal permeation, and prolonged IOP reduction. The experimental protocols outlined in this guide serve as a foundation for researchers to conduct comparative studies and further innovate in the field of glaucoma therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 3. google.com [google.com]
- 4. droracle.ai [droracle.ai]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitroand in-vivo Evaluation in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Evaluation of Polymethacrylate-Based Ophthalmic Nanofiber Inserts Containing Dual Drug-Loaded Dorzolamide and Timolol: In Vivo Study in Rabbit’s Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Dorzolamide's IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported IC50 value of the carbonic anhydrase inhibitor Dorzolamide (formerly Chlorzolamide) with independently determined values and those of alternative inhibitors. Detailed experimental methodologies and supporting data are presented to aid in the critical evaluation and replication of these findings.
Comparative Analysis of Carbonic Anhydrase Inhibitor IC50 Values
The inhibitory potency of Dorzolamide and its alternatives, Brinzolamide and Acetazolamide, against key carbonic anhydrase (CA) isoenzymes is summarized below. The IC50 values, representing the concentration of an inhibitor required to reduce the enzyme activity by half, are crucial for comparing the efficacy of these compounds.
| Inhibitor | CA Isoenzyme | Reported IC50 Value | Independent Verification/Alternative Reports | Experimental System |
| Dorzolamide | CA-II | 0.18 nM[1] | Kᵢ of 8 nM[2] | Purified Human Enzyme |
| CA-IV | 6.9 nM[1] | - | Purified Human Enzyme | |
| CA-I | 600 nM[1] | - | Purified Human Enzyme | |
| Total CA | 2.4 µM | - | Cultured Bovine Corneal Endothelial Cells | |
| Brinzolamide | CA-II | 3.2 nM | - | Purified Human Enzyme |
| Acetazolamide | CA-IX | 30 nM | - | Purified Human Enzyme |
| CA-II | 130 nM | 5.86 µM | Purified Human/Bovine Enzyme |
Note: The significant difference in the reported IC50 value for Dorzolamide against total carbonic anhydrase in a cell-based assay (2.4 µM) compared to the nanomolar values against purified CA-II highlights the importance of the experimental context. Assays using whole cells account for factors such as cell permeability and off-target effects, which can result in higher IC50 values.
Signaling Pathway of Carbonic Anhydrase Inhibition in Aqueous Humor Secretion
The primary mechanism of action for Dorzolamide and other carbonic anhydrase inhibitors in the treatment of glaucoma is the reduction of intraocular pressure. This is achieved by inhibiting carbonic anhydrase in the ciliary processes of the eye, which leads to decreased secretion of aqueous humor.
Experimental Protocols
Determination of IC50 by Colorimetric Carbonic Anhydrase Inhibition Assay
This protocol outlines a common method for determining the IC50 value of a carbonic anhydrase inhibitor using a colorimetric assay. The assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the colored product p-nitrophenol.
Materials:
-
Purified human carbonic anhydrase II (or other desired isoenzyme)
-
p-Nitrophenyl acetate (pNPA), substrate
-
Dorzolamide (or other test inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the carbonic anhydrase enzyme in the assay buffer.
-
Prepare a stock solution of pNPA in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of dilutions of the inhibitor (Dorzolamide) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or buffer for the control)
-
Carbonic anhydrase enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the pNPA substrate solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in a kinetic mode at regular intervals for a specified duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps involved in the experimental workflow for determining the IC50 value of a carbonic anhydrase inhibitor.
References
Safety Operating Guide
Essential Safety and Handling Guide for Chlorzolamide (Dorzolamide)
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Chlorzolamide (commonly referred to as Dorzolamide). Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Chemical Identification:
While the name "this compound" was used, the available safety data corresponds to Dorzolamide and its hydrochloride salt. It is crucial to verify the specific chemical compound being used by its CAS number.
-
Dorzolamide Hydrochloride CAS RN: 130693-82-2[1]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure. The following table summarizes the recommended PPE for handling Dorzolamide.
| Protection Type | Equipment | Purpose & Notes |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | To protect against splashes of chemicals or infectious substances that could reach the eyes.[2] A face shield should be worn in conjunction with chemical splash goggles when there is a higher risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves (impervious gloves). | To prevent skin contact. Consider double gloving for enhanced protection.[3] The specific glove material should be chosen based on the solvent used, if any. |
| Body Protection | Laboratory coat, work uniform, or impervious clothing. | To prevent skin contact.[4] Additional garments like sleevelets, aprons, or disposable suits should be used based on the task to avoid exposed skin surfaces.[3] |
| Respiratory Protection | NIOSH-certified N95 or N100 respirator. | Required when dusts are generated or when there is a risk of inhaling airborne powder or aerosols.[5] A positive pressure air-supplied respirator is recommended for potential uncontrolled release or unknown exposure levels.[3] |
Standard Operating Procedures
Safe handling of Dorzolamide requires adherence to the following procedural steps, from preparation to disposal.
Emergency Procedures
Immediate and appropriate action during an emergency is critical to mitigate harm.
| Emergency Situation | Immediate Actions |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open.[6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist. |
| Skin Contact | Remove all contaminated clothing immediately. Rinse the affected skin area thoroughly with large amounts of water.[4] If irritation develops or persists, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately.[4] If breathing is difficult or irritation occurs, seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][4] Call a poison control center or seek immediate medical attention. |
Spill Response Plan
In the event of a spill, a systematic and calm response is necessary to ensure safety and proper cleanup.
Disposal Plan
Proper disposal of Dorzolamide and its containers is essential to prevent environmental contamination and potential harm to others.
-
General Principle: Dispose of contents and containers to an approved waste disposal plant.[1][4]
-
Unused Product: Unused or expired medication should ideally be taken to a drug take-back program.[7][8]
-
Household Disposal (if take-back is unavailable):
-
Remove the medicine from its original container.
-
Mix the drug with an undesirable substance such as used coffee grounds or kitty litter.[7] This makes it less appealing to children and pets and unrecognizable to anyone who might go through the trash.[8]
-
Place the mixture in a sealable bag or container to prevent it from leaking.[7]
-
Dispose of the sealed container in the household trash.[8]
-
-
Empty Containers: Before disposing of empty containers, scratch out all personal information from the prescription label to protect privacy.[8]
-
Environmental Precautions: Do not allow the product to enter drains, water courses, or the soil.[4][9] Do not flush down the toilet unless specifically instructed to do so by the manufacturer or a healthcare provider.[10] Dorzolamide is not typically on the FDA's flush list.[11]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 3. merck.com [merck.com]
- 4. This compound|5541-92-4|MSDS [dcchemicals.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. northamerica.covetrus.com [northamerica.covetrus.com]
- 7. Medicine: Proper Disposal [nationwidechildrens.org]
- 8. oncolink.org [oncolink.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. epa.gov [epa.gov]
- 11. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
